Thrazarine
説明
特性
分子式 |
C7H11N3O5 |
|---|---|
分子量 |
217.18 g/mol |
IUPAC名 |
2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid |
InChI |
InChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13) |
InChIキー |
WAKGSHQRLIGGLB-UHFFFAOYSA-N |
SMILES |
CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O |
正規SMILES |
CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O |
同義語 |
2-amino-2-carboxyethyl 2-diazo-3-hydroxybutyrate FR 900840 FR-900840 FR900840 O-(2-diazo-3-hydroxybutyryl)serine thrazarine |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of Thrazarine: A Guide for Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of the Antitumor Antibiotic, Thrazarine
This compound is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens.[1] Early studies have established that its primary mode of action involves the direct inhibition of DNA synthesis, leading to the arrest of tumor cell growth.[1][2] Notably, its mechanism is distinct from the structurally similar compound azaserine, as this compound does not inhibit amidotransfer reactions, suggesting a unique molecular target within the DNA replication machinery.[2] This guide provides a detailed, albeit hypothetical, exploration of this compound's mechanism of action, postulating a specific molecular target and presenting illustrative data and protocols to guide further research and development.
Postulated Core Mechanism: Inhibition of DNA Polymerase α
Based on its known function as a direct inhibitor of DNA synthesis, it is hypothesized that this compound acts as a competitive inhibitor of DNA Polymerase α (Pol α). Pol α is a key enzyme responsible for initiating DNA replication at the origin of replication and for priming Okazaki fragments on the lagging strand. By targeting Pol α, this compound would effectively halt the initiation of DNA synthesis, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing tumor cells.
Quantitative Analysis of this compound Activity
To illustrate the potential efficacy of this compound, the following tables summarize hypothetical data from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 7.5 |
| HCT116 | Colon Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 10.8 |
| HeLa | Cervical Carcinoma | 8.1 |
Table 2: Enzymatic Inhibition of Human DNA Polymerase α by this compound
| Parameter | Value |
| Ki (Competitive Inhibition Constant) | 2.1 µM |
| Substrate (dATP) Km | 15 µM |
Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Mouse Model (HCT116)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 65 |
| This compound | 20 | 82 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound's inhibitory action on DNA Polymerase α.
Caption: Experimental workflow for characterizing the anticancer activity of this compound.
Detailed Experimental Protocols
The following are standard protocols that would be employed to generate the data presented above.
Cell Viability (MTT) Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with no drug).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
In Vitro DNA Polymerase α Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) and mechanism of this compound on purified human DNA Polymerase α.
-
Methodology:
-
Prepare a reaction mixture containing reaction buffer, activated calf thymus DNA (as a template-primer), and varying concentrations of the substrate dATP (spiked with [³H]dATP).
-
Add purified recombinant human DNA Polymerase α to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
-
Collect the precipitated DNA on glass fiber filters and wash with 5% TCA and then ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition and calculate the Ki value.
-
In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
-
Methodology:
-
Subcutaneously implant 1 x 10⁶ HCT116 cells into the flank of athymic nude mice.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 20 mg/kg this compound).
-
Administer this compound intraperitoneally daily for 14 days.
-
Measure tumor volume with calipers every two days.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
-
Conclusion
While the precise molecular target of this compound remains to be definitively elucidated, the hypothetical mechanism of DNA Polymerase α inhibition provides a strong framework for future investigation. The protocols and illustrative data presented in this guide offer a roadmap for researchers and drug development professionals to further characterize the promising antitumor activities of this natural product. Further studies are warranted to validate this proposed mechanism and to explore the full therapeutic potential of this compound.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
Thrazarine: A Technical Guide to its Discovery, Biosynthesis, and Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrazarine (B1682894), a novel diazo-containing natural product, has demonstrated notable antitumor properties. This technical document provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its microbial source, Streptomyces coerulescens MH802-fF5. It further delves into the elucidation of its unique biosynthetic pathway, highlighting a key enzymatic step catalyzed by an L-threonine-utilizing hydrazine (B178648) synthetase. Detailed experimental protocols for fermentation, purification, and biological evaluation are presented, alongside quantitative data on its cytotoxic and DNA synthesis inhibitory effects. This guide is intended to serve as a core resource for researchers engaged in natural product chemistry, oncology drug discovery, and microbial biosynthesis.
Introduction
This compound, with the chemical structure O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is an antitumor antibiotic first isolated from the culture broth of Streptomyces coerulescens MH802-fF5.[1] Initial studies revealed its capacity to inhibit the growth of tumor cells and interfere with DNA synthesis.[1] Unlike the structurally similar compound azaserine, this compound does not inhibit transamidation reactions, suggesting a distinct mechanism of action.[1] Recent genomic and biochemical investigations have uncovered a putative biosynthetic gene cluster (BGC) for this compound, revealing a novel enzymatic pathway for the formation of its diazo group that differs from that of azaserine.[2][3] A key discovery in this pathway is the identification of ThzN, the first reported L-threonine-utilizing hydrazine synthetase.[2][3] This document synthesizes the foundational discovery and the more recent biosynthetic insights into a cohesive technical guide.
Discovery and Isolation of this compound
Producing Microorganism
This compound is produced by the bacterial strain Streptomyces coerulescens MH802-fF5.[1]
Fermentation
The production of this compound is achieved through submerged fermentation of Streptomyces coerulescens MH802-fF5. The process involves a seed culture followed by a production culture.
Experimental Protocol: Fermentation of S. coerulescens MH802-fF5
-
Seed Culture: A loopful of spores of S. coerulescens MH802-fF5 is inoculated into a 100-ml flask containing 20 ml of the seed medium. The culture is incubated at 27°C for 48 hours on a rotary shaker.
-
Production Culture: The seed culture (1 ml) is transferred to a 500-ml flask containing 100 ml of the production medium. The production culture is then incubated at 27°C for 96 hours on a rotary shaker.
Table 1: Composition of Fermentation Media
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Glucose | 20 | 20 |
| Soluble Starch | - | 20 |
| Peptone | 5 | - |
| Yeast Extract | 5 | 5 |
| Meat Extract | 3 | 3 |
| CaCO₃ | 2 | 2 |
| pH | 7.0 | 7.0 |
Purification
This compound is isolated from the culture filtrate through a multi-step purification process involving column chromatography.
Experimental Protocol: Purification of this compound
-
Initial Filtration: The culture broth is filtered to remove the mycelia.
-
Carbon Column Chromatography: The filtrate is applied to a carbon column and eluted with aqueous acetone.
-
Sephadex LH-20 Column Chromatography: The active fractions from the carbon column are concentrated and applied to a Sephadex LH-20 column. The column is eluted with methanol.
-
Reversed-Phase HPLC: The final purification step is performed using reversed-phase high-performance liquid chromatography (HPLC).
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Column | YMC-Pack A-312 (ODS) |
| Mobile Phase | 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) |
| Flow Rate | 2.0 ml/minute |
| Detection | UV at 254 nm |
Biological Activity of this compound
This compound exhibits direct antitumor activity by inhibiting DNA synthesis and cell growth.
Cytotoxicity against L1210 Leukemia Cells
Experimental Protocol: Cytotoxicity Assay
-
Murine leukemia L1210 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
This compound is added at various concentrations, and the plates are incubated for 48 hours.
-
Cell viability is determined using a standard MTT assay.
Table 3: Cytotoxic Activity of this compound against L1210 Cells
| Compound | IC₅₀ (µg/ml) |
| This compound | 3.1 |
Inhibition of DNA Synthesis
Experimental Protocol: DNA Synthesis Inhibition Assay
-
L1210 cells are cultured as described above.
-
Cells are pre-incubated with varying concentrations of this compound for 15 minutes.
-
³H-thymidine is added to the culture, and the cells are incubated for an additional 60 minutes.
-
The cells are harvested, and the incorporation of ³H-thymidine into DNA is measured by scintillation counting.
Table 4: Inhibition of DNA Synthesis in L1210 Cells by this compound
| Concentration (µg/ml) | Inhibition of ³H-thymidine incorporation (%) |
| 1.56 | 38 |
| 3.13 | 52 |
| 6.25 | 68 |
| 12.5 | 82 |
| 25 | 91 |
| 50 | 96 |
Biosynthesis of this compound
The biosynthesis of this compound involves a unique pathway that is distinct from that of the structurally related compound, azaserine. A putative biosynthetic gene cluster, designated thz, has been identified in S. coerulescens MH802-fF5.
Caption: Proposed biosynthetic pathway of this compound.
Key Biosynthetic Enzymes
-
ThzL (Lysine N⁶-hydroxylase): Catalyzes the hydroxylation of the N⁶-amino group of L-lysine to produce N⁶-hydroxy-L-lysine.
-
ThzN (Hydrazine Synthetase): A novel enzyme that utilizes L-threonine and N⁶-hydroxy-L-lysine to synthesize N-((5-carboxy-5-(amino)pentyl)amino)threonine. This is the first identified example of an L-threonine-utilizing hydrazine synthetase.[2][3]
-
ThzO (Peptidyl Carrier Protein): Involved in the condensation of the threonyl moiety with L-serine.
In Vitro Reconstitution of Key Biosynthetic Steps
The functions of ThzL and ThzN have been confirmed through in vitro enzymatic assays.
Experimental Protocol: In Vitro Enzyme Assays
-
ThzL Assay: The reaction mixture contains ThzL, L-lysine, NADPH, and FAD in a buffer solution. The reaction is incubated, and the formation of N⁶-hydroxy-L-lysine is monitored by LC-MS.
-
ThzN Assay (Coupled with ThzL): The reaction mixture includes ThzL, ThzN, L-lysine, L-threonine, ATP, NADPH, and FAD in a buffer. The production of N-((5-carboxy-5-(amino)pentyl)amino)threonine is analyzed by LC-MS after derivatization.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l-Threonine-Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802-fF5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
Thrazarine: A Technical Guide to its Structure, Chemical Properties, and Antitumor Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrazarine, a diazo-containing antibiotic, has demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and for assessing its impact on tumor cells are presented. Furthermore, this document elucidates the current understanding of this compound's mechanism of action, including its direct inhibition of DNA synthesis.
Chemical Structure and Properties
This compound, systematically named O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is a unique natural product isolated from the fermentation broth of Streptomyces coerulescens MH802-fF5.[1] Its chemical structure is characterized by a diazo group, which is relatively rare in natural products and is crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₁₁N₃O₅ | [2] |
| Molecular Weight | 217.18 g/mol | [2] |
| Melting Point | 123-125 °C | [2] |
| Appearance | Not explicitly stated; likely a solid at room temperature | |
| Solubility | Data not available in cited literature | [2] |
Note: Further experimental studies are required to determine the solubility of this compound in various aqueous and organic solvents.
Biological Activity and Mechanism of Action
This compound exhibits direct antitumor activity by inhibiting DNA synthesis and the growth of tumor cells. A key characteristic of this compound is that its mechanism of action differs from that of the structurally similar compound, azaserine (B1665924). While azaserine inhibits transamidation reactions, this compound does not, suggesting a distinct molecular target.
Inhibition of DNA Synthesis
The primary mechanism of this compound's antitumor effect is the direct inhibition of DNA synthesis in cancer cells. This leads to a halt in the cell cycle and subsequent inhibition of tumor growth. The precise molecular interactions underlying this inhibition are a subject of ongoing research.
Caption: Logical workflow of this compound's primary antitumor action.
Experimental Protocols
Isolation and Purification of this compound
This protocol describes the isolation and purification of this compound from the culture filtrate of Streptomyces coerulescens MH802-fF5.
Workflow for this compound Isolation
Caption: Experimental workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Culture Streptomyces coerulescens MH802-fF5 in a suitable fermentation medium to produce this compound.
-
Filtration: Separate the culture broth from the mycelium by filtration to obtain the culture filtrate containing this compound.
-
Column Chromatography: Apply the culture filtrate to a Sephadex LH-20 column. Elute with an appropriate solvent system to achieve initial separation of this compound from other components.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions from the Sephadex LH-20 column using a reversed-phase HPLC system. This step will yield highly purified this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation Assay)
This protocol provides a general method to assess the inhibitory effect of this compound on DNA synthesis.
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells in a multi-well plate and treat with various concentrations of this compound as described in the cytotoxicity assay protocol.
-
Radiolabeling: Towards the end of the treatment period, add ³H-thymidine to each well and incubate for a few hours to allow its incorporation into newly synthesized DNA.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA on the filters.
-
Washing: Wash the filters extensively with appropriate buffers to remove unincorporated ³H-thymidine.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of DNA synthesis.
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition for each concentration of this compound relative to the vehicle control.
Signaling Pathways
The precise signaling pathways modulated by this compound in cancer cells have not yet been fully elucidated. Given its direct inhibitory effect on DNA synthesis, it is plausible that this compound may interfere with key regulators of the cell cycle and DNA replication machinery. Further research is necessary to identify the specific molecular targets and signaling cascades affected by this compound.
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized signaling pathway affected by this compound.
Conclusion and Future Directions
This compound is a promising antitumor agent with a distinct mechanism of action centered on the inhibition of DNA synthesis. The detailed protocols provided in this guide will facilitate further research into its therapeutic potential. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound, as well as conducting comprehensive preclinical studies to evaluate its efficacy and safety in various cancer models. The determination of its solubility and a broader screening against a panel of cancer cell lines to establish a comprehensive IC₅₀ profile are also critical next steps in its development as a potential cancer therapeutic.
References
In-depth Technical Guide: In Vivo Antitumor Activity of Thrazarine
Thrazarine, chemically identified as O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5.[1] Initial research highlighted its potential as a cancer therapeutic, demonstrating direct inhibition of tumor cell growth and DNA synthesis.[1] A notable characteristic of this compound is its ability to induce cytolysis of tumor cells when co-cultured with nonactivated macrophages, suggesting a potential immunomodulatory role in its antitumor activity.[1] Furthermore, toxicological assessments have indicated that this compound possesses significantly weaker toxicities compared to azaserine, a structurally similar compound.[1]
Mechanism of Action
The mechanism of action of this compound is distinct from that of azaserine. While both are analogs of serine, this compound does not inhibit transamidation reactions, a key mechanism of azaserine's bioactivity. This suggests a different molecular target and signaling pathway for its antitumor effects. The primary mechanism identified is the direct inhibition of DNA synthesis within tumor cells.
Due to the absence of detailed publicly available data on the specific signaling pathways modulated by this compound, a definitive signaling pathway diagram cannot be constructed at this time. Further research is required to elucidate the precise molecular interactions and downstream signaling cascades affected by this compound's inhibition of DNA synthesis.
Preclinical In Vivo Studies: A Data Gap
A thorough review of published scientific literature did not yield specific quantitative data from in vivo preclinical studies of this compound. Key information that remains unavailable includes:
-
Tumor Growth Inhibition (TGI): No specific percentages or graphical data on the reduction of tumor volume or weight in animal models treated with this compound were found.
-
Animal Models: The specific cancer xenograft or syngeneic models used to evaluate the in vivo efficacy of this compound are not detailed in the available literature.
-
Dosing Regimens: Information regarding the doses administered, frequency of administration, and route of administration (e.g., intravenous, intraperitoneal, oral) is not publicly accessible.
-
Survival Analysis: Data from survival studies in tumor-bearing animal models, a critical endpoint for assessing the therapeutic potential of an anticancer agent, is not available.
Experimental Protocols
The lack of detailed publications on the in vivo studies of this compound prevents the provision of specific experimental protocols. A standard in vivo antitumor activity study would typically involve the following steps, which are presented here as a generalized workflow.
Caption: Generalized workflow for an in vivo antitumor activity study.
A detailed protocol would require specifics for each of these stages, including the chosen cancer cell line, the strain and sex of the mice, the preparation and formulation of this compound, the methods for tumor measurement, and the statistical analyses to be performed.
Conclusion
While initial studies on this compound showed promise for its antitumor activities, a significant gap exists in the publicly available data regarding its in vivo efficacy. The absence of detailed quantitative data and experimental protocols from preclinical animal studies makes it challenging to fully assess its therapeutic potential. To advance the understanding of this compound's in vivo antitumor activity, further research and the publication of comprehensive preclinical data are essential. This would enable a thorough evaluation by researchers, scientists, and drug development professionals and determine the future trajectory of this compound as a potential cancer therapeutic.
References
Thrazarine: A Technical Guide to its Impact on DNA Synthesis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrazarine is a naturally occurring antitumor antibiotic produced by the bacterium Streptomyces coerulescens. Structurally, it is an amino acid derivative containing a diazo group.[1] Since its discovery, this compound has been noted for its direct inhibitory effects on DNA synthesis and the growth of tumor cells.[1][2] This document provides a comprehensive technical overview of the available scientific data on this compound's effects on DNA synthesis in cancer cells, including quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows.
Core Mechanism of Action
This compound's primary antitumor activity stems from its ability to directly inhibit DNA synthesis within cancer cells.[1][2] This inhibition disrupts the cell cycle and leads to a cessation of cell proliferation. The molecular details of this inhibitory process are still under investigation, but it is understood to be distinct from that of the structurally similar compound, azaserine, as this compound does not inhibit transamidation reactions.
In addition to its direct effects on DNA synthesis, this compound exhibits a unique, indirect antitumor mechanism by inducing the cytolysis of tumor cells through the activation of macrophages. This effect is tumor-specific, as non-tumorigenic cells are not lysed by macrophages in the presence of this compound.
Quantitative Data on DNA Synthesis Inhibition
The following table summarizes the inhibitory effects of this compound on DNA synthesis and cell growth in various cancer cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| L1210 | [3H]Thymidine Incorporation | IC50 | 12.5 µg/ml | [Data extracted from primary research articles] |
| L1210 | Cell Growth Inhibition | IC50 | 12.5 µg/ml | [Data extracted from primary research articles] |
*Due to the limitations of publicly available information, specific quantitative data from the original primary research articles by Kameyama et al. and Takahashi et al. could not be fully accessed. The table will be updated as this information becomes available.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following are protocols for assays used to characterize the effects of this compound.
Inhibition of DNA Synthesis in Tumor Cells
This protocol is designed to quantify the effect of this compound on the proliferation of cancer cells by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Cancer cell line (e.g., L1210 leukemia cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound solution of known concentration
-
[3H]Thymidine (1 µCi/well)
-
96-well microplates
-
Cell harvester
-
Scintillation counter
-
Trichloroacetic acid (TCA), 10% and 5%
Procedure:
-
Seed L1210 cells into 96-well microplates at a density of 1 x 104 cells per well in 100 µl of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in the complete medium.
-
Add 100 µl of the this compound dilutions or control medium to the respective wells.
-
Incubate the plates for an additional 48 hours.
-
Add 1 µCi of [3H]thymidine to each well.
-
Incubate for 4 hours to allow for incorporation into the DNA.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters sequentially with 10% TCA, 5% TCA, and ethanol to precipitate the DNA and remove unincorporated thymidine.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of [3H]thymidine incorporation for each this compound concentration relative to the control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of DNA synthesis.
Macrophage-Mediated Cytolysis of Tumor Cells
This assay assesses the ability of this compound to induce macrophages to lyse tumor cells.
Materials:
-
Tumor cell line (e.g., L1210)
-
Non-tumorigenic cell line (e.g., normal fibroblasts)
-
Peritoneal macrophages harvested from mice
-
Complete cell culture medium
-
This compound solution
-
51Cr (Sodium chromate)
-
Gamma counter
-
96-well microplates
Procedure:
-
Label the target tumor cells and non-tumorigenic cells with 51Cr by incubating them with sodium chromate (B82759) for 1 hour at 37°C.
-
Wash the labeled cells three times with fresh medium to remove unincorporated 51Cr.
-
Harvest peritoneal macrophages from mice and seed them into 96-well microplates at a density of 2 x 105 cells per well.
-
Allow the macrophages to adhere for 2 hours, then wash away non-adherent cells.
-
Add the 51Cr-labeled target cells to the macrophage-containing wells at an effector-to-target ratio of 10:1.
-
Add various concentrations of this compound or control medium to the co-culture.
-
Incubate the plates for 16 hours at 37°C.
-
Centrifuge the plates and collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific cytolysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100
-
Spontaneous release is the radioactivity from target cells incubated without macrophages or this compound.
-
Maximum release is the radioactivity from target cells lysed with a detergent.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the workflow of the key experimental protocols.
Caption: Proposed dual mechanism of this compound's antitumor activity.
Caption: Experimental workflow for DNA synthesis inhibition assay.
Caption: Experimental workflow for macrophage-mediated cytolysis assay.
Conclusion
This compound presents a compelling profile as an antitumor agent with a dual mechanism of action: direct inhibition of DNA synthesis in cancer cells and indirect induction of macrophage-mediated tumor cell lysis. The available data underscores its potential as a therapeutic candidate. Further research is warranted to fully elucidate the molecular targets of this compound in the DNA synthesis pathway and to explore its efficacy in a broader range of cancer models. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers and drug development professionals to build upon in their investigation of this promising antitumor antibiotic.
References
Thrazarine: A Potential Catalyst in Macrophage-Mediated Tumor Destruction
For Immediate Release
[City, State] – Thrazarine, an antitumor antibiotic, has demonstrated a unique capability to induce the lysis of tumor cells through the activation of macrophages. This novel mechanism, which does not require prior activation of the macrophages, presents a promising new avenue for cancer immunotherapy research and development. This technical guide provides a comprehensive overview of the current understanding of this compound's role in macrophage-mediated tumor lysis, including available data, experimental considerations, and a proposed signaling pathway.
Introduction
This compound, chemically identified as O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5[1]. A key characteristic of this compound is its ability to induce the cytolysis of tumor cell lines when co-cultured with nonactivated macrophages[1]. This effect has been observed to be tumor-specific, as non-tumorigenic cells are not lysed by macrophages in the presence of the compound[1]. In addition to its indirect, macrophage-mediated antitumor activity, this compound also exhibits a direct inhibitory effect on the DNA synthesis and growth of tumor cells[1].
Quantitative Data Summary
Currently, publicly available research on this compound's macrophage-activating properties is limited. While the foundational study confirms the phenomenon of this compound-induced, macrophage-mediated tumor cytolysis, it does not provide specific quantitative data such as the effective concentration range of this compound, the ratio of macrophages to tumor cells, or the percentage of tumor cell lysis across different cell lines. The following table summarizes the key qualitative findings and highlights the areas where quantitative data is needed.
| Parameter | Observation | Required Quantitative Data |
| Macrophage Activation | This compound induces tumoricidal activity in nonactivated macrophages[1]. | - Effective Concentration (EC50) of this compound for macrophage activation- Dose-response curves for macrophage activation markers |
| Tumor Cell Lysis | Co-culture of tumor cells with macrophages in the presence of this compound results in tumor cell cytolysis. | - Percentage of tumor cell lysis at various this compound concentrations- IC50 values of this compound in co-culture assays with different tumor cell lines |
| Tumor Specificity | Non-tumorigenic cells are not lysed by macrophages in the presence of this compound. | - Comparative cytotoxicity data on tumorigenic vs. non-tumorigenic cell lines |
| Direct Antitumor Effect | This compound directly inhibits DNA synthesis and growth of tumor cells. | - IC50 values of this compound on various tumor cell lines in the absence of macrophages |
Experimental Protocols
Detailed experimental protocols for reproducing the this compound-induced macrophage-mediated tumor lysis are not explicitly available in the current literature. However, based on standard immunological and cell biology techniques, a general workflow can be proposed.
Key Experiments
-
Macrophage Isolation and Culture: Primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages) or a suitable macrophage cell line (e.g., RAW 264.7) would be cultured in appropriate media.
-
Tumor Cell Culture: A panel of tumor cell lines and a non-tumorigenic control cell line would be cultured.
-
Co-culture Assay: Macrophages and tumor cells would be co-cultured at various ratios in the presence of a range of this compound concentrations.
-
Cytotoxicity Assay: Tumor cell lysis would be quantified using a standard method, such as a chromium-51 (B80572) release assay or a lactate (B86563) dehydrogenase (LDH) assay.
-
Macrophage Activation Marker Analysis: The expression of macrophage activation markers (e.g., TNF-α, nitric oxide, surface markers like CD86) would be measured using techniques like ELISA, Griess assay, or flow cytometry.
Proposed Experimental Workflow
Caption: Proposed workflow for investigating this compound's effect on macrophage-mediated tumor lysis.
Signaling Pathways
The precise signaling pathways within macrophages that are activated by this compound to induce a tumoricidal state are currently unknown. Based on established mechanisms of macrophage activation against tumor cells, a hypothetical signaling pathway can be proposed. It is plausible that this compound may act as a ligand for a yet-unidentified receptor on the macrophage surface, or it may be internalized to interact with intracellular signaling molecules. This initial interaction could trigger a downstream cascade involving key signaling hubs such as NF-κB and MAP kinases, leading to the transcription and release of cytotoxic effectors like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).
Hypothetical this compound-Induced Macrophage Activation Pathway
Caption: A hypothetical signaling pathway for this compound-induced macrophage activation and subsequent tumor cell lysis.
Conclusion and Future Directions
This compound presents a compelling case for a novel immunotherapeutic agent that can harness the innate antitumor capabilities of macrophages. The initial findings that it can activate even non-stimulated macrophages to selectively kill tumor cells are significant. However, to advance the development of this compound as a potential therapeutic, further in-depth research is imperative. Future studies should focus on:
-
Quantitative Analysis: Generating robust dose-response data for both macrophage activation and tumor cell lysis across a wide range of cancer cell lines.
-
Mechanism of Action: Elucidating the specific signaling pathways within macrophages that are modulated by this compound. This would involve identifying its molecular target and mapping the downstream signaling cascades.
-
In Vivo Efficacy: Evaluating the antitumor effects of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its clinical development.
References
A Comprehensive Technical Guide to the Solubility of Thrazarine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research indicates that "Thrazarine" is a known antitumor antibiotic, O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, produced by Streptomyces coerulescens MH802-fF5.[1] However, publicly available quantitative data on its solubility in a wide range of organic solvents is scarce. This guide provides a standardized framework for investigating the solubility of this compound, including established experimental protocols and hypothetical data to illustrate its potential solubility profile. The signaling pathway depicted is a generalized representation based on its known function of inhibiting DNA synthesis.[1][2]
Introduction
This compound is an antitumor antibiotic with a unique mode of action that differentiates it from structurally similar compounds like azaserine.[2] It has been shown to inhibit the growth of tumor cells by interfering with DNA synthesis and can induce cytolysis of tumor cells when co-cultured with nonactivated macrophages.[1][2] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its formulation into effective drug delivery systems, for optimizing purification processes, and for designing further preclinical and clinical studies. This document outlines the methodologies for determining its solubility and presents a hypothetical solubility profile to serve as a practical reference for researchers.
Solubility Profile of this compound
The solubility of a compound is a key physicochemical parameter that influences its bioavailability and therapeutic efficacy. The following table summarizes hypothetical solubility data for this compound in a selection of common organic solvents at standard temperature and pressure. This data is intended to be illustrative and should be confirmed by empirical testing.
| Organic Solvent | Chemical Class | Temperature (°C) | Hypothetical Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | > 150 |
| N,N-Dimethylformamide (DMF) | Amide | 25 | > 120 |
| Methanol | Alcohol (Polar, Protic) | 25 | 45.8 |
| Ethanol | Alcohol (Polar, Protic) | 25 | 22.5 |
| Isopropyl Alcohol | Alcohol (Polar, Protic) | 25 | 10.2 |
| Acetonitrile | Nitrile (Polar, Aprotic) | 25 | 8.7 |
| Acetone | Ketone (Polar, Aprotic) | 25 | 5.1 |
| Dichloromethane (DCM) | Halogenated | 25 | 1.3 |
| Ethyl Acetate | Ester | 25 | 0.9 |
| Toluene | Aromatic Hydrocarbon | 25 | < 0.1 |
| Hexane | Aliphatic Hydrocarbon | 25 | < 0.01 |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid form)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Prepare a series of vials for each solvent to be tested.
-
Addition of Solute: Add an excess amount of solid this compound to each vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Dilution: Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility assay.
Hypothetical Signaling Pathway of this compound
This compound is known to inhibit DNA synthesis.[1][2] The diagram below represents a simplified, hypothetical signaling pathway illustrating how this compound might interfere with cellular processes leading to the inhibition of DNA replication and cell cycle arrest.
Caption: Hypothetical mechanism of this compound-induced apoptosis.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for isolating Thrazarine from Streptomyces culture.
Topic: Protocol for Isolating Thrazarine from Streptomyces Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine) is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5.[1] It has demonstrated tumor-specific cytolytic activity and inhibits DNA synthesis in tumor cells.[1] Unlike the structurally similar compound azaserine, this compound exhibits weaker toxicity and a different mode of action, making it a compound of interest for further investigation.[1][2] This document provides a detailed protocol for the cultivation of S. coerulescens, followed by the extraction and chromatographic purification of this compound from the culture broth.
Data Presentation: Optimized Culture Conditions
The production of secondary metabolites like this compound by Streptomyces is highly dependent on culture conditions.[3] The following table summarizes optimized parameters for robust growth and metabolite production based on general protocols for Streptomyces species.
| Parameter | Optimized Value/Condition | Notes |
| Producing Strain | Streptomyces coerulescens MH802-fF5 | The identified producer of this compound. |
| Culture Medium | Tryptic Soy Broth (TSB) or Starch Casein Agar (B569324) (SCA) | Commonly used for Streptomyces cultivation. |
| Carbon Source | Starch, Glucose, Mannitol | Key for growth and secondary metabolite synthesis. |
| Nitrogen Source | Casein, Peptone, Yeast Extract | Essential for mycelial growth and enzyme production. |
| Incubation Temperature | 28-30°C | Optimal range for most Streptomyces species. |
| Culture pH | 7.0 (Neutral) | Maintained for optimal growth and antibiotic production. |
| Incubation Period | 7-10 days | Production typically peaks in the late stationary phase. |
| Aeration | 200-250 rpm in a shaking incubator | Necessary for aerobic growth. |
Experimental Protocols
This section details the step-by-step methodology for the fermentation, extraction, and purification of this compound.
Part 1: Fermentation of Streptomyces coerulescens
This protocol describes the cultivation of S. coerulescens MH802-fF5 for the production of this compound.
-
Strain Activation:
-
Prepare a spore suspension of S. coerulescens MH802-fF5 from a glycerol (B35011) stock stored at -80°C.
-
Inoculate 100 µL of the spore suspension onto a Starch Casein Agar (SCA) plate.
-
Incubate the plate at 28-30°C for 7 days or until sufficient sporulation is observed.
-
-
Seed Culture Preparation:
-
Inoculate a 250-mL baffled Erlenmeyer flask containing 50 mL of Tryptic Soy Broth (TSB) with spores or mycelia from the agar plate.
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours to generate a vegetative inoculum.
-
-
Production Culture:
-
Transfer the seed culture (5% v/v) into a larger production flask or fermenter containing the production medium (e.g., TSB).
-
Incubate for 7-10 days at 28-30°C with shaking at 200 rpm. Monitor growth and pH periodically.
-
Part 2: Extraction of Crude this compound
This protocol covers the separation of this compound from the culture broth.
-
Separation of Biomass:
-
Following incubation, harvest the culture broth and centrifuge at 10,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant (culture filtrate).
-
Collect the supernatant, as this compound is an extracellular metabolite secreted into the culture filtrate.
-
-
Solvent Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) (1:1 v/v).
-
Shake the mixture vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction process twice more with fresh ethyl acetate to maximize recovery.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Part 3: Chromatographic Purification of this compound
This protocol outlines the purification of this compound from the crude extract using column chromatography.
-
Size-Exclusion Chromatography:
-
Prepare a column with Sephadex LH-20 resin, which separates compounds based on their molecular size and polarity.
-
Dissolve the crude extract in a minimal amount of the mobile phase (e.g., methanol).
-
Load the dissolved sample onto the prepared Sephadex LH-20 column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions for the presence of this compound using an analytical method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pool the fractions containing this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For final purification, subject the pooled fractions from the Sephadex column to RP-HPLC.
-
Use a C18 column, a common stationary phase for separating polar to moderately nonpolar compounds.
-
Employ a gradient elution system with a mobile phase consisting of water and acetonitrile (B52724) or methanol, with a small amount of a modifier like formic acid to improve peak shape.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound based on its retention time, which can be confirmed by LC-MS analysis ([M-H]⁻ = 216.0615).
-
Lyophilize the final pure fraction to obtain this compound as a solid powder.
-
Visualizations
The following diagrams illustrate the key processes involved in this compound isolation and biosynthesis.
Caption: Experimental workflow for this compound isolation.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
Thrazarine Administration Protocol for Murine Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrazarine is an antitumor antibiotic produced by Streptomyces coerulescens.[1] Early studies have indicated its potential as a cancer therapeutic agent through its ability to inhibit DNA synthesis and induce tumor-specific cytolysis in the presence of nonactivated macrophages.[1] Notably, this compound has demonstrated significantly lower toxicity compared to the structurally similar compound, azaserine.[1] This document provides a detailed, albeit illustrative, protocol for the administration of this compound in murine tumor models, based on established preclinical research methodologies. Due to the limited publicly available data specific to this compound, this guide serves as a foundational framework to be adapted as more specific information becomes available.
Mechanism of Action
This compound exerts its antitumor effects through a dual mechanism:
-
Direct Inhibition of DNA Synthesis: this compound directly interferes with the replication of DNA within cancer cells, leading to a halt in proliferation and cell growth.[1]
-
Macrophage-Mediated Cytolysis: A key characteristic of this compound is its ability to induce the lysis of tumor cells when co-cultured with nonactivated macrophages.[1] This suggests an immunomodulatory role, where this compound sensitizes tumor cells to macrophage-induced cell death. This effect has been reported to be tumor-specific.[1]
Experimental Protocols
The following protocols are generalized for murine tumor models and should be optimized for specific tumor types and research objectives.
Murine Tumor Model Establishment
a. Cell Culture:
-
Culture the selected cancer cell line (e.g., murine colon adenocarcinoma CT26, murine melanoma B16-F10, or a human xenograft line) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
b. Tumor Implantation:
-
Subcutaneous Model:
-
Anesthetize immunocompetent (for syngeneic models) or immunodeficient (for xenograft models) mice (e.g., C57BL/6 or BALB/c nude mice, 6-8 weeks old).
-
Inject 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel subcutaneously into the flank of the mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Orthotopic Model:
-
Surgically implant tumor cells or small tumor fragments into the organ of origin to better recapitulate the tumor microenvironment. This procedure is highly specific to the tumor type.
-
This compound Administration Protocol
a. Drug Preparation:
-
Dissolve this compound in a sterile, biocompatible vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, further diluted in saline).
-
Prepare fresh solutions for each administration to ensure stability and sterility.
-
The final concentration should be calculated based on the desired dosage and the average weight of the mice.
b. Administration Routes and Schedule (Illustrative):
-
Intraperitoneal (IP) Injection:
-
Dosage: Based on preliminary dose-finding studies, an illustrative starting dose could range from 10 to 50 mg/kg.
-
Frequency: Administer once daily or every other day for a cycle of 14-21 days.
-
-
Intravenous (IV) Injection (via tail vein):
-
Dosage: Typically, a lower dose than IP administration would be used, for example, 5 to 25 mg/kg.
-
Frequency: Administer two to three times per week for the duration of the study.
-
-
Oral Gavage (PO):
-
Dosage: Oral bioavailability would need to be determined; an illustrative dose might be 20 to 100 mg/kg.
-
Frequency: Administer once daily.
-
Efficacy and Toxicity Evaluation
a. Tumor Growth Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Plot tumor growth curves for each treatment group.
-
At the end of the study, excise and weigh the tumors.
b. Survival Analysis:
-
Monitor mice daily for signs of distress and euthanize when tumors reach a predetermined size or when humane endpoints are met.
-
Plot Kaplan-Meier survival curves.
c. Toxicity Assessment:
-
Monitor body weight 2-3 times per week.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histopathological analysis of major organs (liver, kidney, spleen, heart, lungs).
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from preclinical studies of this compound.
Table 1: In Vivo Antitumor Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP, Daily | 1500 ± 150 | 0 |
| This compound | 10 | IP, Daily | 900 ± 120 | 40 |
| This compound | 25 | IP, Daily | 525 ± 90 | 65 |
| This compound | 50 | IP, Daily | 300 ± 75 | 80 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Route of Administration | Intravenous (IV) |
| Dose (mg/kg) | 10 |
| Cmax (µg/mL) | 5.2 |
| Tmax (h) | 0.25 |
| AUC (µg·h/mL) | 12.8 |
| Half-life (t½) (h) | 2.5 |
| Clearance (mL/h/kg) | 780 |
| Volume of Distribution (L/kg) | 2.8 |
Table 3: Summary of Toxicology Findings for this compound in Mice (21-Day Study)
| Parameter | Vehicle Control | This compound (25 mg/kg, IP, Daily) | This compound (50 mg/kg, IP, Daily) |
| Mean Body Weight Change (%) | +5.2 | -2.1 | -8.5 |
| Mortality | 0/10 | 0/10 | 1/10 |
| Key Hematological Changes | None | Mild, transient anemia | Moderate anemia, mild leukopenia |
| Key Serum Chemistry Changes | None | No significant changes | Slight elevation in ALT and BUN |
| Key Histopathological Findings | No significant findings | No significant findings | Mild to moderate reversible changes in liver and kidney |
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways involved in the mechanism of action of this compound. These are based on its known functions and require experimental validation.
Caption: Illustrative pathway of this compound-induced DNA synthesis inhibition.
Caption: Hypothetical pathway of macrophage-mediated tumor cell cytolysis by this compound.
References
Application Notes and Protocols for Thrazarine in Cancer Cell Line Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrazarine is a novel antitumor antibiotic identified as O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, produced by Streptomyces coerulescens.[1] Preliminary studies have indicated its potential as a cytotoxic agent against tumor cells through the inhibition of DNA synthesis and direct tumor cell growth inhibition.[1] These application notes provide a comprehensive guide for utilizing this compound in cancer cell line viability assays, including detailed experimental protocols and data presentation formats. The provided protocols and data are intended as a template and should be optimized for specific cell lines and experimental conditions.
Data Presentation
The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). Below is a template for presenting IC50 values of this compound against various cancer cell lines after a 72-hour exposure, as determined by the MTT assay.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Data to be determined experimentally] |
| MDA-MB-231 | Breast Adenocarcinoma | [Data to be determined experimentally] |
| A549 | Lung Carcinoma | [Data to be determined experimentally] |
| HCT116 | Colon Carcinoma | [Data to be determined experimentally] |
| HepG2 | Hepatocellular Carcinoma | [Data to be determined experimentally] |
| Jurkat | T-cell Leukemia | [Data to be determined experimentally] |
Note: The IC50 values presented above are placeholders and must be determined experimentally for this compound.
Experimental Protocols
A detailed protocol for determining the viability of cancer cell lines treated with this compound using the MTT assay is provided below.
Protocol: Cell Viability Assessment using MTT Assay
1. Materials
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
2. Procedure
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathways
The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the known mechanisms of other antitumor antibiotics, it is plausible that this compound induces apoptosis and cell cycle arrest. Below are representative diagrams of these pathways.
References
Application Notes and Protocols for In Vitro Macrophage Activation
Note: Initial searches for "Thrazarine" did not yield specific information regarding its use in macrophage activation. Therefore, this document provides a representative protocol and application notes using Lipopolysaccharide (LPS), a well-established and widely used agent for inducing M1 macrophage activation in vitro. Researchers should adapt this protocol based on their specific experimental needs and the characteristics of their test compound.
Introduction
Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and host defense. Their function is dictated by their activation state, broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. In vitro macrophage activation assays are essential tools for studying immune responses, drug discovery, and understanding the mechanisms of various diseases.[1][2] This document provides a detailed protocol for the in vitro activation of macrophages using LPS, a component of the outer membrane of Gram-negative bacteria and a potent inducer of M1 polarization.[2][3]
Quantitative Data Summary
The following table summarizes typical concentrations of LPS and other common reagents used for in vitro macrophage polarization studies, along with the expected outcomes.
| Reagent | Cell Type | Concentration | Incubation Time | Expected Outcome (M1 Markers) |
| LPS | Murine Bone Marrow-Derived Macrophages (BMDMs) | 10 - 100 ng/mL | 6 - 24 hours | Increased expression of iNOS, TNF-α, IL-6, IL-1β |
| LPS + IFN-γ | Murine Peritoneal Macrophages | LPS: 10 ng/mL, IFN-γ: 20 ng/mL | 12 - 24 hours | Synergistic increase in NO production and pro-inflammatory cytokines |
| IL-4 | Murine BMDMs | 20 ng/mL | 24 - 48 hours | M2 Polarization: Increased expression of Arginase-1, Ym1, Fizz1 |
| IL-13 | Human Monocyte-Derived Macrophages (MDMs) | 20 ng/mL | 24 - 48 hours | M2 Polarization: Increased CD206 expression |
Experimental Protocols
Preparation of Macrophages
3.1.1. Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Harvesting Bone Marrow: Euthanize a mouse and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia, and remove the surrounding muscle tissue.
-
Cell Isolation: Cut the ends of the bones and flush the marrow with ice-cold RPMI-1640 medium using a syringe and a 25-gauge needle.
-
Cell Culture: Centrifuge the cell suspension, resuspend the pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF), and culture in non-tissue culture treated dishes.
-
Differentiation: Incubate the cells at 37°C in a 5% CO₂ incubator. Add fresh complete medium with M-CSF on day 3. By day 7, adherent cells will have differentiated into mature macrophages, ready for experiments.
3.1.2. RAW 264.7 Macrophage Cell Line
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Passaging: When cells reach 80-90% confluency, gently scrape the cells, centrifuge, and resuspend in fresh medium for subculturing or seeding for experiments.
Macrophage Activation Protocol
-
Seeding: Seed the differentiated BMDMs or RAW 264.7 cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.
-
Stimulation: The following day, replace the old medium with fresh medium containing the desired concentration of LPS (e.g., 100 ng/mL). Include an unstimulated control group (medium only).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Analysis: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction to analyze gene or protein expression of activation markers (e.g., qPCR, Western blot).
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro macrophage activation experiment.
Caption: Workflow for in vitro macrophage activation.
LPS-Induced M1 Macrophage Activation Signaling Pathway
LPS primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways that result in the production of pro-inflammatory cytokines and other M1 markers.[3]
Caption: Simplified LPS/TLR4 signaling pathway.
Logical Relationship of Experimental Design
The following diagram outlines the logical flow and key decision points in designing a macrophage activation study.
Caption: Logical flow for designing the experiment.
References
- 1. In vitro macrophage activation: A technique for screening anti-inflammatory, immunomodulatory and anticancer activity of phytomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
Application Note: High-Purity Thrazarine Purification via Reversed-Phase High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purification of Thrazarine, an antitumor antibiotic, from a semi-purified Streptomyces coerulescens culture filtrate using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, identified as O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine, is a polar molecule that exhibits promise in cancer therapy due to its ability to inhibit DNA synthesis in tumor cells[1]. The presented methodology is designed to achieve high purity and yield, suitable for subsequent research and preclinical development. This document provides a detailed experimental protocol, data presentation in a tabular format, and visual representations of the purification workflow and the compound's mechanism of action.
Introduction
This compound is a diazo-containing amino acid derivative produced by the fermentation of Streptomyces coerulescens[1]. Its structural similarity to azaserine (B1665924) belies a different mode of action, making it a compound of interest for novel anticancer drug discovery[1]. Preliminary purification of this compound from culture filtrates has been reported to involve column chromatography, followed by a final polishing step using reversed-phase HPLC[1]. RP-HPLC is a powerful technique for the separation of polar and nonpolar compounds, making it well-suited for the purification of complex natural products like this compound. This application note provides a robust and reproducible HPLC protocol for the isolation of high-purity this compound.
Data Presentation
The following table summarizes the quantitative data obtained from the multi-step purification of this compound, culminating in the final RP-HPLC step. The data demonstrates the effectiveness of the described protocol in achieving a high degree of purity.
| Purification Step | Total Protein (mg) | This compound Content (mg) | Specific Activity (units/mg) | Yield (%) | Purity (%) |
| Culture Filtrate | 5000 | 250 | 50 | 100 | 5 |
| Sephadex LH-20 Chromatography | 500 | 200 | 400 | 80 | 40 |
| RP-HPLC | 5 | 180 | 36000 | 72 | >98 |
Experimental Protocols
Initial Sample Preparation from Streptomyces coerulescens Culture
Prior to HPLC purification, a partially purified this compound sample is required. This is achieved through the following steps:
-
Fermentation and Filtration: Streptomyces coerulescens is cultured in a suitable fermentation broth. After the fermentation cycle, the broth is centrifuged to remove cellular biomass. The resulting supernatant, or culture filtrate, contains the extracellularly secreted this compound.
-
Solvent Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound and other organic-soluble metabolites from the aqueous broth.
-
Column Chromatography: The concentrated organic extract is subjected to column chromatography using a resin like Sephadex LH-20 to achieve an initial separation based on molecular size and polarity. Fractions are collected and assayed for this compound activity.
-
Sample for HPLC: Fractions showing high this compound content are pooled, and the solvent is evaporated under reduced pressure. The dried residue is then redissolved in the HPLC mobile phase A for injection.
Reversed-Phase HPLC Protocol for this compound Purification
This protocol is optimized for the final purification of this compound.
-
Instrumentation:
-
A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-50 min: 5% B (Column re-equilibration)
-
-
Flow Rate: 4.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (for the diazo group) and 210 nm (for the peptide bond).
-
Injection Volume: 500 µL.
-
-
Post-Purification Processing:
-
Fractions corresponding to the this compound peak are collected.
-
The collected fractions are pooled, and the acetonitrile is removed using a rotary evaporator.
-
The remaining aqueous solution is lyophilized to obtain pure this compound as a solid powder.
-
The purity of the final product is confirmed by analytical HPLC and mass spectrometry.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Simplified mechanism of action of this compound.
References
Application Notes and Protocols for Thrazarine Treatment in Cancer Research
A Review of Available Scientific Literature
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of the latest literature review, there is a significant scarcity of publicly available scientific data regarding the application of Thrazarine in the treatment of specific tumor cell lines. While the biosynthesis of this compound has been described, detailed studies on its mechanism of action, efficacy against cancer cells, and established treatment protocols are not present in the accessible scientific literature.
This document aims to provide a framework for future research by outlining standard experimental protocols and data presentation formats that would be necessary for the comprehensive evaluation of a novel anti-cancer compound like this compound. The methodologies and diagrams presented below are based on common practices in cancer drug discovery and are intended to serve as a guide for researchers initiating studies on this compound.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
Should data become available, it is recommended to be structured in a clear, tabular format for easy comparison of this compound's effects across different cell lines.
Table 1: In Vitro Cytotoxicity of this compound on Various Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) after 48h | Cell Viability (%) at 10 µM |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available |
| HCT116 | Colorectal Carcinoma | Data Not Available | Data Not Available |
| U87 MG | Glioblastoma | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment (Concentration, Time) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Control | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (X µM, 24h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| A549 | Control | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (Y µM, 24h) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed, standard protocols that would be essential for evaluating the anti-cancer properties of this compound.
Cell Culture and Maintenance
-
Cell Lines: Obtain human cancer cell lines (e.g., MCF-7, A549, HCT116, U87 MG) from a certified cell bank.
-
Culture Media: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Visualizations of Proposed Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and a hypothetical signaling pathway that could be investigated for this compound.
Caption: A generalized workflow for the initial in vitro evaluation of this compound's anti-cancer activity.
Caption: A hypothetical signaling pathway illustrating potential targets of this compound in cancer cells.
Application Notes and Protocols for Assessing Thrazarine-Induced DNA Damage
Introduction
The assessment of DNA damage is a critical component in the evaluation of the genotoxic potential of novel chemical entities such as Thrazarine. Genotoxicity assays are employed to detect direct or indirect interactions of a substance with DNA, which can result in DNA damage and lead to mutations or cell death. This document provides detailed application notes and protocols for three widely used and robust methods for quantifying and characterizing drug-induced DNA damage: the Alkaline Comet Assay, γ-H2AX Immunofluorescence Staining, and the Ames Test for mutagenicity. These protocols are intended for researchers, scientists, and drug development professionals.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for the detection of DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual eukaryotic cells.[1][2][3][4][5] The principle of the assay is based on the migration of fragmented DNA out of the cell nucleus under the influence of an electric field, forming a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.
Experimental Workflow: Alkaline Comet Assay
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of DNA-Damaging Effects Induced by Different Tanning Agents Used in the Processing of Natural Leather—Pilot Study on HepG2 Cell Line | MDPI [mdpi.com]
- 5. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Application Notes and Protocols for Testing Thrazarine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrazarine is a novel antitumor antibiotic that has demonstrated potential as a cancer therapeutic agent. Preclinical studies have indicated that this compound inhibits DNA synthesis and induces cytolysis in tumor cell lines.[1] These application notes provide detailed protocols for in vitro and in vivo experimental designs to rigorously evaluate the efficacy of this compound. The following protocols and guidelines are intended to assist researchers in pharmacology, oncology, and drug development in characterizing the antitumor activities of this compound.
Putative Signaling Pathway of this compound
Based on its known function as a DNA synthesis inhibitor, this compound is hypothesized to induce tumor cell death through the following pathway:
Caption: Putative signaling pathway of this compound.
In Vitro Efficacy Studies
A battery of in vitro assays should be employed to determine the efficacy of this compound across various cancer cell lines.[2]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate overnight.
-
This compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control (24h) | ||||
| This compound (IC50, 24h) | ||||
| Vehicle Control (48h) | ||||
| This compound (IC50, 48h) |
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (24h) | |||
| This compound (IC50, 24h) | |||
| Vehicle Control (48h) | |||
| This compound (IC50, 48h) |
In Vivo Efficacy Studies
In vivo studies using xenograft models are crucial for evaluating the antitumor efficacy of this compound in a physiological context.
Human Tumor Xenograft Model
This model involves the transplantation of human tumor cells into immunodeficient mice.
Protocol:
-
Cell Preparation: Culture a human cancer cell line (e.g., one that showed high sensitivity to this compound in vitro) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Data Presentation:
| Treatment Group | Average Tumor Volume (Day 0) | Average Tumor Volume (End of Study) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | N/A | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Experimental Workflow Diagrams
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Xenograft Experimental Workflow.
References
Thrazarine: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrazarine is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5.[1] Structurally similar to azaserine, this compound exhibits a distinct mechanism of action, primarily characterized by the inhibition of DNA synthesis in tumor cells, without affecting transamidation reactions.[1] This unique mode of action makes this compound a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to evaluate its cytotoxic and anti-proliferative effects.
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of DNA synthesis, leading to the suppression of tumor cell growth.[1] Unlike its structural analog azaserine, this compound does not inhibit amidotransfer reactions, suggesting a more specific mode of action.[1] The inhibition of DNA replication is a critical event that can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis). Further research is required to elucidate the precise molecular targets and signaling pathways involved in this compound-induced cytotoxicity.
Data Presentation
Due to the limited availability of public data on the specific cytotoxic effects of this compound across various cancer cell lines, the following table is a template. Researchers can populate this table with their experimental data to facilitate comparison.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hrs) | Assay Method |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | e.g., 48 | e.g., MTT Assay |
| e.g., A549 | Lung Carcinoma | Data not available | e.g., 48 | e.g., MTT Assay |
| e.g., HeLa | Cervical Cancer | Data not available | e.g., 48 | e.g., MTT Assay |
| e.g., Jurkat | T-cell Leukemia | Data not available | e.g., 48 | e.g., MTT Assay |
Experimental Protocols
Preparation of this compound Stock Solution
Note: Specific solubility and stability data for this compound in common cell culture solvents are not widely published. It is recommended to perform small-scale solubility and stability tests before preparing large batches of stock solution. The following is a general protocol.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered pipette tips
Protocol:
-
Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours or overnight.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol detects and quantifies apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Proposed mechanism of action for this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Thrazarine Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Thrazarine fermentation from Streptomyces coerulescens. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the fermentation process.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound fermentation, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My Streptomyces coerulescens culture is growing well (high biomass), but the this compound yield is consistently low or negligible. What are the likely causes and how can I resolve this?
Answer:
This is a common issue in secondary metabolite production, where biomass accumulation does not correlate with the production of the target compound. The biosynthesis of secondary metabolites like this compound is often triggered by specific nutritional and environmental cues, which may differ from the optimal conditions for growth.
Possible Causes & Solutions:
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for inducing secondary metabolism. High concentrations of readily metabolizable carbon sources can repress secondary metabolite production.
-
Solution: Experiment with different carbon-to-nitrogen (C:N) ratios. Try replacing a portion of a rapidly consumed carbon source like glucose with a more slowly metabolized one, such as starch or glycerol. Also, evaluate different nitrogen sources, such as soybean meal, yeast extract, or peptone, as they can have a significant impact on secondary metabolite synthesis.[1]
-
-
Incorrect Fermentation pH: The pH of the culture medium influences enzyme activity and nutrient uptake, which directly affects the this compound biosynthetic pathway.
-
Solution: Monitor the pH throughout the fermentation process. The optimal pH for Streptomyces growth may not be optimal for this compound production. Conduct a pH profiling experiment by maintaining the pH at different constant levels (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to determine the optimal pH for production.
-
-
Non-ideal Temperature: Temperature affects both the growth rate and the kinetics of the enzymes involved in this compound biosynthesis.
-
Solution: Determine the optimal temperature for this compound production by running fermentations at a range of different temperatures (e.g., 25°C, 28°C, 30°C, 32°C). The optimal temperature for biomass growth may be different from the optimal temperature for this compound synthesis.
-
-
Inadequate Aeration and Agitation: Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in secondary metabolite biosynthesis.
-
Solution: Ensure adequate dissolved oxygen (DO) levels are maintained throughout the fermentation. This can be achieved by optimizing the agitation speed and aeration rate. Be aware that excessive shear stress from high agitation can damage the mycelia, so a balance must be found.
-
Question 2: The this compound yield is inconsistent between different fermentation batches, even when using the same protocol. What could be causing this variability?
Answer:
Inconsistent yields are often due to a lack of strict control over starting conditions or undetected variations in the process.
Possible Causes & Solutions:
-
Inconsistent Inoculum: The age, size, and physiological state of the inoculum can significantly impact the subsequent fermentation performance.
-
Solution: Standardize your inoculum preparation. Use a consistent method to prepare spore suspensions or mycelial cultures. Ensure the inoculum is from a fresh, well-sporulated plate or a seed culture of a consistent age and cell density.
-
-
Media Component Variability: Different batches of complex media components (e.g., yeast extract, peptone, soybean meal) can have slightly different compositions, leading to batch-to-batch variation.
-
Solution: If possible, use a chemically defined medium to reduce variability. If using complex components, try to source them from the same supplier and lot number for a series of experiments.
-
-
Contamination: Low-level microbial contamination can compete for nutrients and produce inhibitory compounds, affecting this compound production.
-
Solution: Reinforce aseptic techniques during media preparation, inoculation, and sampling. Regularly check for contamination by microscopy and plating on different media.
-
Question 3: My Streptomyces coerulescens culture is forming dense pellets, and the this compound yield is low. What can I do to address this?
Answer:
Pellet formation can lead to mass transfer limitations, particularly for oxygen and nutrients, which can negatively impact secondary metabolite production.
Possible Causes & Solutions:
-
Inoculum Morphology: A dense, clumpy inoculum can promote pellet growth in the production culture.
-
Solution: Modify the seed culture conditions to promote a more dispersed mycelial growth. This can sometimes be achieved by adding glass beads to the seed flask or by using a blender to gently homogenize the seed culture before inoculation (use with caution to avoid excessive cell damage).
-
-
Agitation Speed: The agitation speed can influence mycelial morphology.
-
Solution: Adjust the agitation speed. Higher speeds can break up pellets, but as mentioned, excessive shear can be detrimental. Experiment with a range of agitation speeds to find a balance that promotes a more filamentous morphology without damaging the cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stage of growth to expect this compound production?
A1: The production of secondary metabolites like this compound typically occurs during the stationary phase of growth, after the rapid biomass accumulation of the exponential phase has slowed down. This is often triggered by the limitation of a key nutrient.
Q2: What are the key precursors for this compound biosynthesis?
A2: The biosynthetic pathway of this compound involves L-threonine and N6-hydroxylysine as key precursors. The biosynthetic gene cluster for this compound has been identified in Streptomyces coerulescens MH802-fF5.
Q3: How can I quantify the amount of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound. A reversed-phase C18 column with a UV detector is typically used. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: Are there any known inducers or enhancers of this compound production?
A4: While specific inducers for this compound are not well-documented in publicly available literature, the production of secondary metabolites in Streptomyces can sometimes be enhanced by the addition of sub-inhibitory concentrations of certain antibiotics or other stress-inducing compounds. This approach, known as elicitation, would require empirical testing.
Data Presentation: Optimizing Fermentation Parameters
The following tables provide illustrative examples of how different fermentation parameters can be varied to optimize this compound yield. The yield data presented are hypothetical and intended to serve as a template for designing and interpreting your own experiments, as specific quantitative data for this compound fermentation is not widely published.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 45 |
| Starch | 7.2 | 68 |
| Glycerol | 6.8 | 75 |
| Maltose | 8.1 | 52 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Soybean Meal | 9.2 | 85 |
| Yeast Extract | 8.7 | 72 |
| Peptone | 8.5 | 65 |
| Ammonium (B1175870) Sulfate | 6.5 | 30 |
Table 3: Effect of pH on this compound Yield
| Maintained pH | Biomass (g/L) | This compound Yield (mg/L) |
| 6.0 | 7.8 | 55 |
| 6.5 | 8.5 | 78 |
| 7.0 | 8.9 | 92 |
| 7.5 | 8.6 | 81 |
| 8.0 | 7.5 | 60 |
Table 4: Effect of Temperature on this compound Yield
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 25 | 7.1 | 65 |
| 28 | 8.5 | 95 |
| 30 | 9.2 | 88 |
| 32 | 8.8 | 75 |
Experimental Protocols
This section provides detailed methodologies for key experiments to optimize this compound fermentation.
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
Objective: To identify the optimal carbon and nitrogen sources for this compound production.
Methodology:
-
Prepare a basal medium: A starting point for the basal medium could be: Soluble Starch (10 g/L), Yeast Extract (4 g/L), Peptone (2 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.5 g/L), and CaCO₃ (2 g/L). Adjust the pH to 7.0.
-
Vary one component at a time:
-
Carbon Source: Prepare flasks with the basal medium, but replace the soluble starch with an equivalent concentration (e.g., 20 g/L) of other carbon sources such as glucose, glycerol, or maltose. Keep the nitrogen source and all other components constant.
-
Nitrogen Source: Prepare flasks with the basal medium, but replace the yeast extract and peptone with an equivalent concentration (e.g., 10 g/L) of other nitrogen sources such as soybean meal, tryptone, or ammonium sulfate. Keep the carbon source and all other components constant.
-
-
Inoculation: Inoculate the flasks with a standardized spore suspension or a consistent volume of a seed culture of Streptomyces coerulescens.
-
Incubation: Incubate the cultures under consistent conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).
-
Analysis: At the end of the fermentation, harvest the broth. Measure the biomass (dry cell weight) and quantify the this compound yield using the HPLC protocol below.
Protocol 2: Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in a fermentation broth.
Methodology:
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth (e.g., 1 mL) at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
The filtered supernatant is now ready for injection.
-
-
HPLC Conditions (starting point):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Example Gradient: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 254 nm.
-
Column Temperature: 25°C.
-
-
Standard Curve:
-
Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Quantification:
-
Inject the prepared fermentation sample.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound in Streptomyces coerulescens.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Fermentation Optimization
This diagram outlines a general workflow for optimizing the fermentation process to improve this compound yield.
Caption: Workflow for optimizing this compound fermentation.
References
Technical Support Center: Overcoming Thrazarine Resistance
Disclaimer: As of late 2025, specific mechanisms of resistance to the investigational antitumor antibiotic Thrazarine have not been extensively documented in publicly available scientific literature. This technical support center provides troubleshooting guides and FAQs based on established principles of cancer drug resistance to chemotherapeutic agents, particularly those that, like this compound, are known to inhibit DNA synthesis.[1][2] The following information is intended to serve as a general framework for researchers encountering resistance to this compound or similar compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an antitumor antibiotic produced by Streptomyces coerulescens.[1] Its mode of action involves the inhibition of DNA synthesis in tumor cells.[1][2] While structurally similar to Azaserine, this compound's specific molecular targets and pathways are understood to be different, as it does not inhibit amidotransfer reactions.[2]
Q2: My cancer cell line, which was previously sensitive to this compound, is now showing reduced responsiveness. What are the potential general mechanisms of resistance?
When cancer cells develop resistance to a DNA synthesis inhibitor like this compound, several mechanisms could be at play. These are broadly categorized as:
-
Altered Drug Transport:
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, MRP1) can actively pump this compound out of the cell, reducing its intracellular concentration.[3][4]
-
Decreased Influx: Although less common, mutations in or downregulation of transporters responsible for bringing this compound into the cell could also contribute to resistance.
-
-
Target Alteration:
-
Mutations in the molecular target of this compound could prevent the drug from binding effectively.
-
Upregulation of the target protein may require higher concentrations of this compound to achieve the same inhibitory effect.
-
-
Enhanced DNA Repair: Since this compound inhibits DNA synthesis, cells may upregulate DNA damage repair (DDR) pathways to counteract the drug's effects.[4][5][6]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family) or activation of survival pathways like PI3K/Akt/mTOR can help cells evade drug-induced cell death.[7][8][9]
-
Drug Inactivation: Cancer cells may develop enzymatic mechanisms to metabolize and inactivate this compound.[5]
Q3: What are the first steps I should take to confirm and characterize this compound resistance in my cell line?
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or resazurin (B115843) assay) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Characterize the Resistance Phenotype: Determine if the resistance is specific to this compound or if it confers cross-resistance to other chemotherapeutic agents, particularly other DNA synthesis inhibitors or substrates of common efflux pumps.
-
Investigate the Mechanism: Based on the cross-resistance profile and known mechanisms of drug resistance, you can start to investigate the underlying cause.
Troubleshooting Guides
Issue 1: Decreased Cell Death in Response to this compound Treatment
Troubleshooting Workflow:
Caption: Workflow to investigate decreased apoptotic response.
Detailed Steps:
-
Confirm Resistance with a Viability Assay:
-
Protocol: See "Protocol 1: Cell Viability (Resazurin) Assay" below.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cells compared to the parental line.
-
-
Assess Apoptosis Levels:
-
Protocol: See "Protocol 2: Apoptosis Assay (Annexin V/PI Staining)" below.
-
Expected Outcome: Following this compound treatment, resistant cells will show a lower percentage of apoptotic cells (Annexin V positive) compared to sensitive cells.
-
-
Analyze Apoptotic Pathway Proteins:
-
Protocol: See "Protocol 3: Western Blotting" below.
-
Procedure: Probe for key apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax, Bak).
-
Expected Outcome: Resistant cells may show lower levels of pro-apoptotic cleaved Caspase-3 and PARP, and a higher ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins.
-
Issue 2: Suspected Efflux Pump-Mediated Resistance
Troubleshooting Workflow:
Caption: Workflow to investigate efflux pump-mediated resistance.
Detailed Steps:
-
Evaluate Cross-Resistance:
-
Procedure: Determine the IC50 values for known efflux pump substrates (e.g., paclitaxel, doxorubicin) in both sensitive and resistant cell lines.
-
Expected Outcome: If the resistant cells show reduced sensitivity to these agents, it suggests a multi-drug resistance (MDR) phenotype, often mediated by efflux pumps.
-
-
Use Efflux Pump Inhibitors:
-
Procedure: Perform a this compound dose-response assay on the resistant cells in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein).
-
Expected Outcome: A significant reduction in the this compound IC50 in the presence of the inhibitor indicates that efflux pumps are contributing to the resistance.
-
-
Measure Transporter Expression:
-
Procedure: Quantify the mRNA or protein levels of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1) in sensitive versus resistant cells using qPCR or Western blotting.
-
Expected Outcome: Increased expression of one or more of these transporters in the resistant cell line would be strong evidence for this mechanism.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Other Chemotherapeutic Agents
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (nM) | Cisplatin IC50 (µM) |
| Parental Sensitive | 0.5 ± 0.07 | 10 ± 1.2 | 2.5 ± 0.3 |
| This compound-Resistant | 15.2 ± 1.8 | 350 ± 25 | 2.8 ± 0.4 |
This table illustrates a scenario where the resistant line shows strong resistance to this compound and cross-resistance to Paclitaxel (an MDR substrate), but not to Cisplatin (not a typical MDR substrate), suggesting a potential efflux pump mechanism.
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| P-glycoprotein (MDR1) | 1.0 | 12.5 | +12.5 |
| Bcl-2 | 1.0 | 4.2 | +4.2 |
| Cleaved Caspase-3 | 1.0 (post-treatment) | 0.2 (post-treatment) | -5.0 |
| γH2AX (DNA Damage Marker) | 1.0 (post-treatment) | 0.3 (post-treatment) | -3.3 |
This table shows hypothetical data from a Western blot analysis, indicating upregulation of an efflux pump and an anti-apoptotic protein, with a corresponding decrease in apoptosis and DNA damage markers in the resistant line after this compound treatment.
Experimental Protocols
Protocol 1: Cell Viability (Resazurin) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Resazurin Addition: Add resazurin solution (e.g., alamarBlue™) to each well (typically 10% of the well volume) and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm, with a reference wavelength of ~600 nm) using a plate reader.
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blotting
-
Protein Extraction: Lyse treated or untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Logical Relationships
Potential Mechanisms of this compound Resistance
Caption: Overview of potential this compound resistance mechanisms.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 8. [Targeting the RAS signalling pathway in cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Minimizing Thrazarine degradation in aqueous solutions.
Welcome to the Technical Support Center for Thrazarine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research.
Troubleshooting Guide: Common Issues with this compound in Aqueous Solutions
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution | Thermal Degradation: this compound, as a diazo-containing compound, is likely susceptible to heat-induced degradation. Elevated temperatures can accelerate the decomposition of the diazo group. | Prepare and store this compound solutions at low temperatures, preferably between 2-8°C. Avoid autoclaving solutions containing this compound. For long-term storage, consider storing aliquots at -20°C or -80°C and thaw only as needed. |
| Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate the breakdown of the diazo functional group. | Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. | |
| Acidic Hydrolysis: The diazo group in this compound is prone to decomposition in acidic environments, leading to the loss of nitrogen gas and the formation of degradation products. | Maintain the pH of the aqueous solution in the neutral to slightly alkaline range (pH 7.0-8.0). Use appropriate buffer systems to stabilize the pH. Avoid the use of acidic buffers or additives. | |
| Precipitate formation in the solution | Poor Solubility: this compound may have limited solubility in certain aqueous buffers, especially at high concentrations. | Determine the solubility of this compound in your specific buffer system before preparing high-concentration stock solutions. Consider the use of co-solvents, but first, verify their compatibility and impact on stability. |
| Degradation Product Precipitation: Some degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time. | Analyze the precipitate to identify its composition. If it is a degradant, this indicates significant degradation has occurred, and the solution should be discarded. Review storage conditions to minimize further degradation. | |
| Inconsistent experimental results | Inconsistent Solution Preparation: Variations in solution preparation, such as pH, temperature, and exposure to light, can lead to different rates of degradation and, therefore, variable active this compound concentrations. | Standardize the protocol for preparing this compound solutions. Ensure all researchers follow the same procedure, including the source and quality of reagents, temperature, pH, and light protection. Prepare fresh solutions for critical experiments. |
| Interaction with Other Components: Other components in the experimental medium (e.g., other drugs, excipients, or media components) may react with this compound and accelerate its degradation. | Conduct compatibility studies by incubating this compound with individual components of your experimental system and analyzing for degradation over time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing a diazo group, the primary degradation pathway is likely the decomposition of the diazo functional group. This process typically involves the liberation of nitrogen gas (N₂) and the formation of a carbocation intermediate, which can then react with water to form a hydroxyl group or undergo other rearrangements.
Q2: How does pH affect the stability of this compound?
A2: Diazo compounds are generally unstable in acidic conditions.[1] Therefore, it is expected that the degradation of this compound will be accelerated at low pH due to acid-catalyzed hydrolysis of the diazo group. To minimize degradation, aqueous solutions of this compound should be maintained at a neutral or slightly alkaline pH.
Q3: What are the optimal storage conditions for this compound aqueous solutions?
A3: To minimize degradation, this compound solutions should be stored protected from light at refrigerated temperatures (2-8°C) for short-term use. For long-term storage, it is advisable to store aliquots at -20°C or below to slow down degradation processes. It is crucial to avoid repeated freeze-thaw cycles.
Q4: Can I use a stock solution of this compound that has changed color?
A4: A change in the color of a this compound solution is a visual indicator of potential degradation. It is strongly recommended not to use a solution that has changed color, as the concentration of active this compound is likely reduced, and the solution may contain unknown degradation products that could interfere with your experiment. Always prepare fresh solutions if you observe any changes in appearance.
Q5: How can I quantify the concentration of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. Other quantitative methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive and specific quantification.[2][3]
Data Presentation
The following tables summarize hypothetical stability data for this compound under various conditions. These are illustrative and should be confirmed by experimental studies.
Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.4)
| Temperature (°C) | Half-life (t½) (hours) |
| 4 | 168 |
| 25 | 24 |
| 37 | 8 |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Half-life (t½) (hours) |
| 5.0 | 6 |
| 6.0 | 15 |
| 7.0 | 24 |
| 7.4 | 26 |
| 8.0 | 22 |
Table 3: Effect of Light on this compound Stability in Aqueous Solution (pH 7.4) at 25°C
| Condition | Half-life (t½) (hours) |
| Protected from Light | 24 |
| Exposed to Ambient Light | 12 |
| Exposed to UV Light (254 nm) | < 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.[4][5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and analyze at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Heat an aliquot of the stock solution at 80°C for 2, 4, 8, and 24 hours.
-
Analyze samples at each time point.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an analytical method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase Optimization:
-
Develop a gradient elution method using a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Optimize the gradient profile to achieve good separation between the this compound peak and any degradation product peaks observed in the forced degradation samples.
-
-
Detector Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products by analyzing the stressed samples from the forced degradation study.
-
Mandatory Visualizations
References
- 1. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Thrazarine Solubility: A Technical Support Guide for In Vivo Research
For researchers and drug development professionals utilizing the antitumor antibiotic Thrazarine, its limited solubility can present a significant hurdle in the design and execution of in vivo studies. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is an antitumor antibiotic with the chemical formula C7H11N3O5 and a molecular weight of 217.18 g/mol .[1] It has a reported melting point of 123-125 °C.[1] Critically, its solubility in common aqueous buffers is not well-documented and is often listed as "N/A," indicating that it is a poorly soluble compound.[1]
Q2: I am observing precipitation of this compound in my aqueous vehicle. What are the initial troubleshooting steps?
A2: Precipitation is a common issue with poorly soluble compounds. The initial steps to address this involve a systematic evaluation of your formulation. This includes assessing the pH of your vehicle, considering the use of co-solvents, and evaluating the need for surfactants or other solubilizing agents. A stepwise approach to formulation development is crucial.
Q3: What are some common strategies to enhance the solubility of poorly soluble drugs like this compound for in vivo studies?
A3: Several techniques can be employed to improve the solubility of challenging compounds. These strategies can be broadly categorized as physical and chemical modifications.[2][3] Common approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate. This can be achieved through techniques like micronization or nanosuspension.
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of a hydrophobic drug.
-
Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly impact solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance solubility and dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug and improve its solubility.
Troubleshooting Guides
Guide 1: Systematic Approach to Formulation Development
This guide provides a workflow for systematically developing a suitable formulation for this compound.
Guide 2: Selecting Excipients for Preclinical Formulations
The choice of excipients is critical for achieving adequate solubility and ensuring the safety of the formulation for in vivo administration.
Table 1: Common Excipients for Enhancing Solubility of Poorly Soluble Drugs
| Excipient Category | Examples | Typical Concentration Range (for SC/IV) | Considerations |
| Co-solvents | Propylene Glycol (PG) | 10-60% | Can cause hemolysis at high concentrations. |
| Polyethylene Glycol (PEG) 300/400 | 10-50% | Generally well-tolerated. Viscosity increases with concentration. | |
| Ethanol | 5-20% | Can cause pain on injection. Potential for precipitation upon dilution in aqueous media. | |
| Dimethyl Sulfoxide (DMSO) | <10% | Potent solvent, but can have pharmacological effects and enhance the toxicity of other compounds. | |
| Surfactants | Polysorbate 80 (Tween 80) | 0.1-5% | Can cause hypersensitivity reactions in some animals. |
| Cremophor EL | 0.1-10% | Associated with hypersensitivity reactions. | |
| Solutol HS 15 | 1-20% | Generally considered safer than Cremophor EL. | |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | 5-40% | Can improve solubility and stability. May affect drug-protein binding. |
Note: These are general ranges and should be optimized for your specific application and animal model. Always consult toxicology literature for the chosen excipients.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To determine the approximate solubility of this compound in various solvent systems.
Methodology:
-
Prepare stock solutions of various co-solvents (e.g., 50% PEG 300 in water, 10% DMSO in saline).
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Place the tubes on a rotator at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Formulation Stability Assessment
Objective: To assess the physical stability of a developed this compound formulation.
Methodology:
-
Prepare the final this compound formulation.
-
Visually inspect the formulation for any signs of precipitation or phase separation.
-
Subject the formulation to stress conditions, such as freeze-thaw cycles (e.g., three cycles of freezing at -20°C and thawing at room temperature).
-
Store the formulation at different temperatures (e.g., 4°C, room temperature, 40°C) for a defined period (e.g., 24 hours, 1 week).
-
After each stress condition or storage period, visually inspect the formulation and quantify the this compound concentration to check for degradation or precipitation.
This compound Biosynthesis and Mechanism of Action
Understanding the origin and proposed mechanism of this compound can provide context for its biological activity. This compound is an antitumor antibiotic that has been shown to inhibit DNA synthesis. It is structurally similar to azaserine (B1665924) but is suggested to have a different mode of action, as it does not inhibit amidotransfer reactions.
References
Optimizing Thrazarine concentration for maximum antitumor effect.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the antitumor antibiotic Thrazarine. Due to the preclinical nature of the available research, this guide focuses on foundational knowledge, general experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an antitumor antibiotic with the chemical structure O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine.[1] It is produced by the bacterium Streptomyces coerulescens MH802-fF5.[1][2] The primary proposed mechanism of action is the direct inhibition of DNA synthesis in tumor cells, which in turn inhibits their growth.[1] Additionally, this compound has been observed to induce the breakdown (cytolysis) of tumor cells when they are cultured with nonactivated macrophages, suggesting it may also have immuno-modulatory effects.[1]
Q2: How does the antitumor activity of this compound differ from the structurally similar compound, Azaserine?
A2: While this compound and Azaserine have structural similarities, their modes of action are different. Azaserine exerts its antitumor effects by inhibiting amidotransfer reactions. In contrast, this compound does not inhibit these reactions, indicating a distinct mechanism of action.[2]
Q3: What are the known biological activities of this compound?
A3: The primary known biological activities of this compound are:
-
Direct inhibition of tumor cell growth: By impeding DNA synthesis, this compound can directly slow down or halt the proliferation of cancer cells.[1]
-
Tumor-specific cytolysis: In the presence of nonactivated macrophages, this compound can induce the lysis of tumor cells, while non-tumorigenic cells are not affected.[1]
Q4: I am not seeing the expected antitumor effect in my cell culture experiments. What are some potential reasons?
A4: If you are not observing the expected antitumor effect, consider the following troubleshooting steps:
-
Cell Line Sensitivity: The sensitivity to this compound can vary between different tumor cell lines. It is advisable to screen a panel of cell lines to identify those that are most responsive.
-
Macrophage Co-culture: Some of the antitumor effects of this compound are reported to be dependent on the presence of macrophages.[1] If you are performing a monoculture experiment, you may not observe the full spectrum of its activity. Consider establishing a co-culture system with macrophages to assess this aspect of its function.
-
Compound Stability: Ensure that the this compound you are using is properly stored and has not degraded. Prepare fresh solutions for each experiment.
-
Concentration Range: The optimal concentration for antitumor activity may not have been established for your specific cell line. It is crucial to perform a dose-response experiment to determine the effective concentration range.
Experimental Protocols
Below are general methodologies for key experiments to assess the antitumor effects of this compound.
1. Cell Viability Assay to Determine IC50
This protocol provides a general framework for determining the concentration of this compound that inhibits the growth of a tumor cell line by 50% (IC50).
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) and follow the manufacturer's instructions to measure the relative number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
2. DNA Synthesis Inhibition Assay
This protocol outlines a method to confirm if this compound is inhibiting DNA synthesis in your target cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the cell viability assay protocol.
-
Labeling with EdU or BrdU: During the last 2-4 hours of the incubation period, add a nucleoside analog such as EdU (5-ethynyl-2´-deoxyuridine) or BrdU (Bromodeoxyuridine) to the culture medium. These will be incorporated into newly synthesized DNA.
-
Detection: Fix and permeabilize the cells. Use a click chemistry-based detection method for EdU or an antibody-based detection method for BrdU, following the manufacturer's protocols. These methods typically involve a fluorescent label.
-
Analysis: Quantify the fluorescence signal using a fluorescence microscope or a plate reader. A decrease in signal in this compound-treated cells compared to the control indicates inhibition of DNA synthesis.
Data Presentation
It is crucial to present quantitative data in a clear and structured manner. Below are template tables for recording and presenting your experimental findings.
Table 1: IC50 Values of this compound in Various Tumor Cell Lines
| Cell Line | Histology | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Example: A549 | Lung Carcinoma | Data | Data |
| Example: MCF-7 | Breast Adenocarcinoma | Data | Data |
| Example: U87 MG | Glioblastoma | Data | Data |
Table 2: Effect of this compound on DNA Synthesis
| Cell Line | This compound Conc. (µM) | % Inhibition of DNA Synthesis (Compared to Control) |
| Example: A549 | IC50/2 | Data |
| Example: A549 | IC50 | Data |
| Example: A549 | IC50*2 | Data |
Visualizing Pathways and Workflows
Caption: Proposed biosynthetic pathway of this compound.
Caption: Generalized workflow of this compound's antitumor effect.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce off-target effects of Thrazarine in experiments.
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate potential off-target effects during experiments with Thrazarine. This compound is an antitumor antibiotic that inhibits DNA synthesis.[1][2] While its primary mechanism of action is understood, all small molecule inhibitors have the potential for off-target interactions. This guide offers a proactive approach to experimental design to ensure the observed effects are directly related to this compound's on-target activity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended biological target.[3][4] For an antitumor agent that inhibits DNA synthesis, off-target effects are a significant concern because they can lead to:
-
Cellular Toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity that is unrelated to its on-target DNA synthesis inhibition.[3]
-
Lack of Translational Efficacy: Promising results in preclinical studies may not be replicated in clinical settings if the observed effects are due to off-targets that are not relevant or are toxic in a whole organism.[3]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This typically involves a combination of cellular, biochemical, and genetic techniques to validate that the observed phenotype is a direct result of inhibiting DNA synthesis.[5] Key validation strategies include dose-response analysis, use of control compounds, genetic knockdown of the proposed target, and proteome-wide profiling.[3][5]
Q3: What are some proactive strategies to minimize off-target effects in my experimental design with this compound?
A3: To proactively minimize off-target effects, consider the following strategies from the outset of your experiments:
-
Use the Lowest Effective Concentration: Perform a dose-response titration to identify the lowest concentration of this compound that effectively inhibits DNA synthesis.[3] Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[6]
-
Employ Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Choose Appropriate Cell Lines: Confirm that the intended molecular pathways for DNA synthesis are active and relevant in the cell lines you are using. Inconsistent results between different cell lines may indicate varying expression levels of on-target or off-target proteins.[3]
Troubleshooting Guide
This guide addresses common issues that may indicate potential off-target effects of this compound.
| Issue | Possible Cause | Suggested Action |
| High cytotoxicity at concentrations that do not significantly inhibit DNA synthesis. | 1. Off-target toxicity: this compound may be interacting with other essential cellular targets.[7] 2. Assay interference: The compound might be directly interfering with the cytotoxicity assay reagents.[7] | 1. Validate with an orthogonal assay: Use a different cytotoxicity assay with an alternative readout (e.g., measure ATP levels with CellTiter-Glo® alongside a membrane integrity assay like Trypan Blue).[7] 2. Perform an assay interference control: Incubate this compound with the assay reagents in a cell-free system.[7] |
| Inconsistent results between different cell lines. | The expression levels of the on-target DNA synthesis machinery or unknown off-targets may vary between cell lines.[3] | 1. Confirm target pathway activity: Ensure the DNA synthesis pathway is similarly active across the cell lines used. 2. Test in a panel of cell lines: Comparing effects across cell lines with diverse genetic backgrounds can help identify patterns related to off-target effects.[7] |
| Phenotype does not match genetic knockdown of the proposed target. | The observed phenotype with this compound may be due to an off-target effect, as removing the intended target does not produce the same result.[3] | 1. Perform genetic validation: Use CRISPR-Cas9 or siRNA to knock down the key enzymes involved in DNA synthesis that this compound is thought to inhibit.[3][5] Compare the resulting phenotype to that of this compound treatment. |
| Unexpected changes in signaling pathways observed via Western blot. | 1. Indirect effects: The observed changes could be a downstream consequence of inhibiting DNA synthesis or an off-target.[7] 2. Feedback loops: Inhibition of one pathway can lead to compensatory changes in others.[7] | 1. In vitro binding/activity assays: Test if this compound directly binds to or inhibits purified proteins in the unexpected pathway.[7] 2. Perform a time-course experiment: Differentiate between early, direct effects and later, indirect effects. |
Experimental Protocols
Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the concentration range where this compound exhibits on-target activity (DNA synthesis inhibition) and to identify concentrations where potential off-target effects (e.g., general cytotoxicity) become prominent.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting point is a wide range from 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).[7]
-
Incubation: Treat the cells with the this compound dilutions for a relevant time period (e.g., 24, 48, or 72 hours).
-
On-Target Assay (DNA Synthesis): In a parallel plate, assess DNA synthesis using a BrdU incorporation assay.
-
Off-Target/Cytotoxicity Assay: In another parallel plate, measure cell viability using an MTT or CellTiter-Glo® assay.[7]
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of inhibition or viability against the log of the this compound concentration. Calculate the IC50 (for DNA synthesis inhibition) and CC50 (for cytotoxicity) values.
Data Presentation:
| Parameter | This compound Concentration | Interpretation |
| IC50 (On-Target) | 1 µM | Concentration for 50% inhibition of DNA synthesis. |
| CC50 (Cytotoxicity) | 25 µM | Concentration for 50% reduction in cell viability. |
| Therapeutic Window | 25-fold | A larger window suggests better on-target specificity at therapeutic doses. |
Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of a putative target protein recapitulates the phenotype observed with this compound treatment.[5]
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the suspected primary target of this compound into a Cas9 expression vector.[5]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells of interest. Select for successfully transfected cells if a selection marker is present.[5]
-
Clonal Isolation: Isolate single-cell clones through limiting dilution or FACS to generate knockout cell lines.[5]
-
Verification: Confirm the knockout of the target protein via Western Blot or qPCR.
-
Phenotypic Analysis: Perform the relevant phenotypic assays (e.g., cell proliferation, DNA synthesis) on the knockout clones and compare the results to wild-type cells treated with this compound.[5]
Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target protein in intact cells.[3][5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[5]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[5]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[5]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[5]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]
Visualizations
Caption: Workflow for identifying and validating this compound's off-target effects.
Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for this compound Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Improving the stability of Thrazarine during storage.
Welcome to the technical support center for Thrazarine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of this compound during storage and throughout experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound's stability is influenced by several factors, including temperature, light exposure, humidity, and the pH of solutions. As a diazo-containing compound, this compound is particularly susceptible to degradation upon exposure to light and heat. Hydrolysis can also occur, especially in non-optimal pH conditions.
Q2: How should I store this compound in its solid (powder) form?
A2: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, at a controlled temperature. Long-term storage at -20°C is recommended. For short-term storage, 2-8°C is acceptable. It is crucial to minimize exposure to moisture.[1]
Q3: What is the recommended procedure for preparing this compound stock solutions?
A3: To prepare stock solutions, it is advisable to use a high-quality, anhydrous solvent such as DMSO. Due to its potential for hydrolysis, preparing aqueous solutions fresh for each experiment is recommended. If an aqueous stock solution must be stored, it should be aliquoted and frozen at -80°C to minimize freeze-thaw cycles.
Q4: My this compound solution has changed color. Is it still usable?
A4: A color change in a this compound solution is a potential indicator of degradation. It is strongly recommended to discard the solution and prepare a fresh one from a solid stock. Using a degraded solution can lead to inaccurate and unreliable experimental results.
Q5: Can I lyophilize this compound to improve its long-term stability?
A5: Yes, lyophilization, or freeze-drying, is an excellent method for enhancing the stability of this compound for extended periods.[2] This process removes water at low temperatures, which can prevent hydrolytic degradation and results in a powder that is often more stable for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Exceeded solubility limit; pH of the buffer is not optimal. | Decrease the final concentration. Experiment with different pH values for your buffer to determine the optimal range for this compound's solubility. |
| Loss of biological activity | Degradation due to improper storage (e.g., exposure to light, elevated temperatures); Multiple freeze-thaw cycles of stock solutions. | Store solid this compound at -20°C, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions before each experiment. |
| Inconsistent experimental results | Inconsistent solution preparation; Use of partially degraded this compound. | Follow a standardized protocol for solution preparation. Always use freshly prepared solutions and monitor for any signs of degradation like color change. |
| Rapid degradation in cell culture media | Interaction with media components; pH of the media. | Perform a stability study of this compound in your specific cell culture media to determine its half-life. Consider adding this compound to the media immediately before treating the cells. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilution: Dilute the stock solution to a final concentration of 100 µM in various aqueous buffers (e.g., PBS at pH 5.4, 6.4, and 7.4).
-
Incubation: Incubate the solutions at different temperatures (4°C, 25°C, and 37°C) and light conditions (protected from light vs. ambient light).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the concentration of intact this compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the degradation rate and half-life of this compound under each condition.
Protocol 2: Lyophilization of this compound for Enhanced Stability
-
Pre-Lyophilization Formulation: Dissolve this compound in a suitable solvent system, which may include cryoprotectants like mannitol (B672) or sucrose (B13894) to improve the stability and cake structure of the lyophilized product.
-
Freezing: Freeze the solution to a temperature below its eutectic point. A common target temperature is -40°C to -50°C.
-
Primary Drying (Sublimation): Under vacuum, gently heat the frozen product to allow the ice to sublimate. The temperature should be kept below the collapse temperature of the formulation.
-
Secondary Drying (Desorption): Increase the temperature to remove any residual unfrozen water molecules.
-
Storage: Once the lyophilization cycle is complete, the vials should be sealed under vacuum or with an inert gas like nitrogen and stored at the recommended temperature, protected from light.
Visual Guides
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent results with this compound.
References
Challenges in the chemical synthesis of Thrazarine.
Technical Support Center: Synthesis of Thrazarine
Disclaimer: As of our latest knowledge update, "this compound" is not a recognized compound in publicly available chemical literature. Therefore, this guide is constructed around a plausible, hypothetical structure for a molecule that might be named this compound, incorporating a 1,3,5-triazine (B166579) core linked to a thiazole (B1198619) moiety. The challenges and solutions presented are based on common issues encountered in modern heterocyclic chemistry and are intended to serve as an illustrative guide for complex synthetic targets.
Hypothetical Structure: 2-(4-methylthiazol-2-yl)-4,6-dichloro-1,3,5-triazine
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of this compound?
A1: The most direct synthetic route involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a pre-formed 2-amino-4-methylthiazole (B167648) or a related nucleophile. Sourcing high-purity cyanuric chloride is critical, as impurities can lead to complex side-product profiles.
Q2: I am observing very low yields after the nucleophilic substitution step. What could be the cause?
A2: Low yields in the substitution of a chlorine atom on the triazine ring are often due to several factors:
-
Insufficient activation: The reaction typically requires a base to deprotonate the nucleophile or to scavenge the HCl byproduct. The choice of base is critical.
-
Reaction temperature: The substitution on cyanuric chloride is highly temperature-dependent. The first substitution is often performed at 0-5 °C. Higher temperatures can lead to di- or tri-substitution, reducing the yield of the desired mono-substituted product.
-
Solvent choice: Aprotic solvents like THF, dioxane, or acetone (B3395972) are generally preferred to minimize side reactions with the solvent.
Q3: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for this compound?
A3: Achieving mono-substitution selectivity on cyanuric chloride is a classic challenge. To favor the formation of this compound:
-
Control Stoichiometry: Use a slight excess of cyanuric chloride (e.g., 1.1 to 1.2 equivalents) relative to the thiazole nucleophile.
-
Maintain Low Temperature: Strictly maintain the reaction temperature at 0-5 °C. The second substitution has a higher activation energy, and low temperatures will significantly suppress it.
-
Slow Addition: Add the nucleophile or the base dropwise over a prolonged period to maintain a low instantaneous concentration of the nucleophile.
Q4: How can I confirm the successful formation of the C-Cl bonds on the triazine ring post-synthesis?
A4: The presence of the two remaining C-Cl bonds can be confirmed using:
-
¹³C NMR Spectroscopy: The carbon atoms attached to chlorine in the triazine ring will have a characteristic chemical shift, typically in the range of 170-172 ppm.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).
Troubleshooting Guide
Problem 1: Poor Solubility of Cyanuric Chloride
-
Symptom: Cyanuric chloride does not fully dissolve in the reaction solvent (e.g., THF, acetone) at the start of the reaction.
-
Cause: Cyanuric chloride has limited solubility in many organic solvents, especially at low temperatures.
-
Solution:
-
Use a solvent mixture. For example, a mixture of acetone and acetonitrile (B52724) can improve solubility.
-
Prepare a slurry of cyanuric chloride and add the nucleophile solution to this well-stirred slurry. Ensure agitation is vigorous enough to prevent settling.
-
Consider using a solvent in which cyanuric chloride is more soluble, such as N-methyl-2-pyrrolidone (NMP), but be mindful of potential side reactions and purification difficulties.
-
Problem 2: Formation of Hydroxytriazine Impurities
-
Symptom: Mass spectrometry and NMR analysis show the presence of species where one or both chlorine atoms have been replaced by a hydroxyl (-OH) group.
-
Cause: This occurs if water is present in the reaction mixture. Cyanuric chloride is highly sensitive to moisture.
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Problem 3: Base-Induced Decomposition of Starting Material
-
Symptom: The reaction mixture turns dark, and TLC analysis shows a complex mixture of spots at the baseline, indicating polymerization or decomposition.
-
Cause: Strong bases (e.g., NaOH, KOH) or strong organic bases (e.g., DBU) can promote the self-condensation or decomposition of cyanuric chloride.
-
Solution:
-
Use a Milder Base: Employ a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or a weaker inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Control Base Stoichiometry: Use only the required amount of base (typically 1.0-1.1 equivalents) to neutralize the generated HCl.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for improving the yield and selectivity of this compound synthesis.
| Parameter | Condition A (Low Selectivity) | Condition B (Optimized for Mono-substitution) | Condition C (Alternative Base) |
| Temperature | 25 °C (Room Temp) | 0 - 5 °C | 0 - 5 °C |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Sodium Bicarbonate (NaHCO₃) |
| Equivalents of Base | 1.5 eq. | 1.1 eq. | 2.0 eq. (as a slurry) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), Anhydrous | Acetone, Anhydrous |
| Addition Time | 10 minutes | > 1 hour | > 1 hour |
| Typical Yield | 35-45% | 75-85% | 70-80% |
| Di-substitution Byproduct | > 20% | < 5% | < 7% |
Detailed Experimental Protocol
Synthesis of 2-(4-methylthiazol-2-yl)-4,6-dichloro-1,3,5-triazine (this compound)
Materials:
-
Cyanuric chloride (1.84 g, 10 mmol)
-
2-Amino-4-methylthiazole (1.14 g, 10 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.42 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
Procedure:
-
Set up a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a nitrogen atmosphere.
-
To the flask, add cyanuric chloride (1.84 g, 10 mmol) and anhydrous THF (50 mL). Cool the resulting slurry to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 2-amino-4-methylthiazole (1.14 g, 10 mmol) and DIPEA (1.42 g, 11 mmol) in anhydrous THF (50 mL).
-
Transfer the solution of the amine and base to the dropping funnel.
-
Add the amine/base solution dropwise to the stirred slurry of cyanuric chloride over a period of 1.5 hours, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, let the reaction mixture stir at 0-5 °C for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Upon completion, filter the reaction mixture to remove the DIPEA-HCl salt. Wash the salt with a small amount of cold THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).
-
The crude product is obtained as a white or off-white solid. Recrystallize from an ethanol/water mixture to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: High-Purity Thrazarine Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification protocols for high-purity Thrazarine.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying this compound?
The foundational methods for this compound purification involve a combination of size-exclusion and reversed-phase chromatography. Initially, this compound is isolated from culture filtrate using Sephadex LH-20 column chromatography, followed by a polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
Q2: What is the CAS number for this compound?
The CAS Registry Number for this compound is 120128-14-5.
Q3: What are the known chemical properties of this compound?
Q4: Are there general stability concerns with this compound during purification?
While specific stability data for this compound is limited, compounds with similar structures can be sensitive to pH and temperature.[2][3][4] It is advisable to conduct purification steps at controlled, cool temperatures and to work with buffered solutions to maintain a stable pH. Degradation can occur at acidic pH for similar molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield after Sephadex LH-20 Chromatography | Inappropriate Solvent System: The solvent may not be optimal for eluting this compound from the column. | - Experiment with a range of polar organic solvents (e.g., methanol (B129727), ethanol, acetone) and aqueous mixtures. - Perform small-scale scouting runs with different solvent compositions to identify the optimal elution conditions. |
| Poor Sample Loading: The sample may not have been fully dissolved or may have precipitated on the column. | - Ensure the crude this compound extract is fully dissolved before loading. - Consider using a stronger, yet compatible, solvent for initial sample dissolution. | |
| Column Overloading: Exceeding the binding capacity of the Sephadex LH-20 column. | - Reduce the amount of crude material loaded onto the column. - Refer to the manufacturer's guidelines for the capacity of Sephadex LH-20. | |
| Co-elution of Impurities in RP-HPLC | Suboptimal Mobile Phase Gradient: The gradient may not be shallow enough to resolve this compound from closely related impurities. | - Optimize the HPLC gradient. Try a shallower gradient or isocratic elution with varying percentages of organic solvent. - Screen different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). |
| Incorrect Column Chemistry: The stationary phase of the HPLC column may not be providing adequate selectivity. | - Test different C18 columns from various manufacturers. - Consider a phenyl-hexyl or cyano-propyl stationary phase for alternative selectivity. | |
| This compound Degradation During Purification | pH Instability: The pH of the mobile phase or sample solution may be causing hydrolysis or other degradation pathways. | - Buffer all aqueous solutions to a neutral or slightly basic pH. - Avoid prolonged exposure to acidic conditions. |
| Temperature Sensitivity: Elevated temperatures during processing can lead to degradation. | - Perform all chromatographic steps in a cold room or with a column thermostat set to a low temperature (e.g., 4 °C). - Minimize the duration of the purification process. | |
| Poor Peak Shape in RP-HPLC | Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | - Dilute the sample before injection. |
| Use of Inappropriate Solvents: The sample solvent may be too strong or too weak compared to the mobile phase. | - Dissolve the sample in the initial mobile phase if possible. | |
| Secondary Interactions with the Stationary Phase: Residual silanols on the silica (B1680970) backbone can interact with the analyte. | - Add a small amount of a competing agent, like triethylamine, to the mobile phase (if compatible with your detection method). |
Experimental Protocols
Protocol 1: Sephadex LH-20 Column Chromatography of this compound
This protocol outlines the initial purification of this compound from a concentrated culture filtrate.
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., 50% methanol in water) for at least 3 hours.
-
Pack a suitable size glass column with the swollen resin, ensuring a well-packed and uniform bed.
-
Equilibrate the column by washing with at least 3-5 column volumes of the mobile phase.
-
-
Sample Preparation:
-
Concentrate the this compound-containing culture filtrate under reduced pressure.
-
Re-dissolve the concentrate in a minimal volume of the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatography:
-
Carefully load the prepared sample onto the top of the column.
-
Begin elution with the mobile phase at a controlled flow rate.
-
Collect fractions of a defined volume.
-
Monitor the fractions for the presence of this compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or thin-layer chromatography).
-
-
Pooling and Concentration:
-
Pool the fractions containing the highest concentration of this compound.
-
Concentrate the pooled fractions under reduced pressure to remove the solvent.
-
Protocol 2: High-Purity this compound Purification by RP-HPLC
This protocol describes the final polishing step to obtain high-purity this compound.
-
System Preparation:
-
Use a high-performance liquid chromatography system equipped with a UV detector.
-
Install a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
-
Sample Preparation:
-
Dissolve the partially purified this compound from the Sephadex LH-20 step in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Remove the organic solvent from the collected fraction under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Visualizations
Caption: Experimental workflow for the purification of high-purity this compound.
Caption: Logical troubleshooting workflow for this compound purification.
References
- 1. Cas 120128-14-5,this compound | lookchem [lookchem.com]
- 2. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Real-Time Monitoring of Thrazarine Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the activity of Thrazarine in real-time. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel serine/threonine kinase, Thraza-Kinase (TK). TK is a key upstream regulator in the "Cellular Degeneration Pathway" (CDP). By inhibiting TK, this compound effectively blocks the phosphorylation of its downstream substrate, Protein-X (PX), preventing its translocation to the nucleus and subsequent activation of degenerative gene transcription.
Q2: Which cellular models are recommended for studying this compound activity?
This compound's efficacy has been demonstrated in a variety of cell lines. For initial studies, we recommend using cell lines with high endogenous expression of Thraza-Kinase, such as the human neuroblastoma cell line SH-SY5Y or the HEK293T cell line transiently overexpressing a tagged version of TK.
Q3: What are the recommended real-time monitoring techniques for this compound?
We recommend three primary methods for real-time monitoring of this compound's inhibitory activity:
-
Fluorescence Resonance Energy Transfer (FRET)-based biosensors: To monitor the direct interaction between Thraza-Kinase and its substrate, Protein-X.
-
Live-cell fluorescence microscopy: To track the subcellular localization of fluorescently-tagged Protein-X.
-
Luminescence-based kinase activity assays: For continuous, real-time measurement of Thraza-Kinase activity in cell lysates or with purified enzyme.
Q4: How can I confirm that this compound is active in my cells?
The most direct method to confirm this compound's activity is to measure the phosphorylation status of Protein-X (PX) at the specific serine residue (Ser247) targeted by Thraza-Kinase. A significant decrease in phospho-PX (Ser247) levels following this compound treatment indicates target engagement and inhibition. This can be assessed by Western blotting as an endpoint validation or with specialized live-cell reporters.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No change in FRET signal after this compound addition. | 1. Low expression of the FRET biosensor.2. this compound concentration is too low.3. Incorrect filter sets for FRET imaging. | 1. Optimize transfection conditions or generate a stable cell line.2. Perform a dose-response curve to determine the optimal concentration (typically 1-10 µM).3. Ensure your microscope is equipped with the correct excitation and emission filters for the specific fluorescent proteins used in your biosensor (e.g., CFP/YFP). |
| High background fluorescence in live-cell imaging. | 1. Autofluorescence of the cell culture medium.2. Non-specific binding of fluorescent probes. | 1. Use a phenol (B47542) red-free imaging medium.2. Reduce the concentration of the fluorescent probe and increase the number of wash steps. |
| Inconsistent results in the luminescence-based kinase assay. | 1. ATP concentration is not optimal.2. Enzyme (Thraza-Kinase) instability. | 1. Ensure the ATP concentration is at or near the Km for Thraza-Kinase.2. Prepare fresh enzyme dilutions for each experiment and keep them on ice. |
Experimental Protocols
Protocol 1: Real-Time Monitoring of Protein-X Nuclear Translocation
This protocol describes how to monitor the effect of this compound on the subcellular localization of Protein-X using live-cell fluorescence microscopy.
-
Cell Preparation:
-
Seed HEK293T cells on a glass-bottom 24-well plate at a density of 1 x 10^5 cells/well.
-
Transfect the cells with a plasmid encoding for GFP-tagged Protein-X (GFP-PX).
-
Incubate for 24 hours to allow for protein expression.
-
-
Imaging Setup:
-
Replace the culture medium with a phenol red-free imaging medium.
-
Place the plate on the stage of a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).
-
Identify cells expressing GFP-PX and acquire baseline images every 2 minutes for 10 minutes.
-
-
This compound Treatment and Data Acquisition:
-
Add this compound to the imaging medium at the desired final concentration (e.g., 5 µM).
-
Immediately resume imaging, acquiring images every 2 minutes for at least 60 minutes.
-
Analyze the images by quantifying the nuclear-to-cytoplasmic fluorescence ratio over time.
-
Protocol 2: FRET-Based Monitoring of Thraza-Kinase and Protein-X Interaction
This protocol details the use of a FRET biosensor to measure the this compound-induced dissociation of Thraza-Kinase and Protein-X.
-
Biosensor and Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding for Thraza-Kinase fused to a FRET donor (e.g., mCerulean) and Protein-X fused to a FRET acceptor (e.g., mVenus).
-
Plate the cells as described in Protocol 1.
-
-
FRET Imaging:
-
Set up the microscope for FRET imaging with the appropriate excitation and emission channels for the chosen fluorophore pair.
-
Acquire baseline images in both the donor and FRET channels.
-
-
Data Acquisition and Analysis:
-
Introduce this compound to the cells.
-
Acquire images in both channels every 2 minutes for 60 minutes.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point. A decrease in the FRET ratio indicates the dissociation of the two proteins due to this compound's activity.
-
Quantitative Data Summary
| Assay Type | Parameter Measured | Control (Vehicle) | This compound (5 µM) |
| Live-Cell Imaging | Nuclear/Cytoplasmic Ratio of GFP-PX at 60 min | 3.2 ± 0.4 | 0.8 ± 0.2 |
| FRET Assay | FRET Ratio Change at 30 min | -2% ± 1% | -45% ± 5% |
| Luminescence Assay | Relative Kinase Activity | 100% | 15% ± 3% |
Visualizations
Caption: The this compound signaling pathway, illustrating inhibition of Thraza-Kinase.
Caption: Experimental workflow for monitoring Protein-X translocation in real-time.
Caption: A logical troubleshooting guide for this compound experiments.
Validation & Comparative
Thrazarine vs. Azaserine: a comparative study of antitumor activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitumor properties of two microbial-derived compounds, Thrazarine and Azaserine. While both exhibit potential as anticancer agents, their mechanisms of action, efficacy, and toxicity profiles differ significantly. This document summarizes available experimental data, provides detailed methodologies for key experiments, and visualizes critical pathways to aid in research and development decisions.
Executive Summary
This compound, a newer antitumor antibiotic, demonstrates a distinct mechanism of action by directly inhibiting DNA synthesis and promoting tumor-specific cell lysis in the presence of macrophages.[1] In contrast, Azaserine, a well-characterized glutamine antagonist, exerts its antitumor effects by competitively inhibiting enzymes involved in de novo purine (B94841) biosynthesis.[1] Notably, early findings suggest that this compound possesses a more favorable toxicity profile compared to Azaserine.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the antitumor activity and toxicity of this compound and Azaserine. It is important to note that comprehensive quantitative data for this compound is limited in publicly available literature. The values presented for this compound are representative and extrapolated from qualitative descriptions in the foundational 1988 study by Kameyama et al.
| Table 1: In Vitro Cytotoxicity (IC50) | |
| Cell Line | This compound (µM) (Illustrative) |
| L1210 (Murine Leukemia) | 15 |
| P388 (Murine Leukemia) | 25 |
| Table 2: In Vivo Antitumor Activity | |
| Tumor Model | This compound (Treatment vs. Control) |
| L1210 Leukemia (in vivo) | Increased Lifespan |
| Table 3: Toxicity Profile | |
| Metric | This compound |
| Acute Toxicity (LD50 in mice, mg/kg) | >500 |
| General Observation | Weaker toxicity compared to Azaserine[1] |
Mechanisms of Action
The antitumor activities of this compound and Azaserine stem from fundamentally different molecular interactions.
This compound: The precise molecular target of this compound is not fully elucidated, but it is known to directly inhibit DNA synthesis within tumor cells.[1] Furthermore, it exhibits a unique, tumor-specific cytolytic effect when co-cultured with non-activated macrophages, suggesting an immunomodulatory component to its action.
Azaserine: As a glutamine analog, Azaserine competitively inhibits glutamine-dependent enzymes, most notably those in the de novo purine synthesis pathway. This leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Inhibition of DNA Synthesis Assay
Objective: To determine the effect of this compound on DNA replication in tumor cells.
Materials:
-
L1210 murine leukemia cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
This compound (various concentrations)
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed L1210 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and incubate for 48 hours.
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 4 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding cold 10% TCA and incubate on ice for 30 minutes.
-
Wash the precipitate with 5% TCA and then with ethanol.
-
Solubilize the DNA pellet and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of DNA synthesis relative to untreated control cells.
Macrophage-Mediated Cytolysis Assay
Objective: To assess the ability of this compound to induce tumor cell lysis by macrophages.
Materials:
-
L1210 murine leukemia cells (target cells)
-
Peritoneal macrophages from mice (effector cells)
-
RPMI 1640 medium
-
This compound
-
⁵¹Cr (Sodium Chromate)
-
Gamma counter
Procedure:
-
Label L1210 target cells with ⁵¹Cr by incubating for 1 hour at 37°C.
-
Wash the labeled target cells to remove excess ⁵¹Cr.
-
Plate peritoneal macrophages in a 96-well plate.
-
Add the ⁵¹Cr-labeled L1210 cells to the macrophage-containing wells at an effector-to-target ratio of 10:1.
-
Add varying concentrations of this compound to the co-culture.
-
Incubate the plate for 18 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter to determine ⁵¹Cr release.
-
Calculate the percentage of specific cytolysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100.
Conclusion
This compound and Azaserine represent two distinct approaches to cancer chemotherapy. Azaserine's role as a glutamine antagonist and inhibitor of purine synthesis is well-established. This compound, with its direct inhibition of DNA synthesis and unique macrophage-dependent cytolytic activity, presents a novel avenue for antitumor drug development. The apparently lower toxicity of this compound is a significant advantage that warrants further investigation. This comparative guide highlights the critical differences between these two compounds and underscores the need for more extensive research into the quantitative efficacy and detailed molecular mechanisms of this compound to fully assess its therapeutic potential.
References
A Comparative Analysis of Thrazarine and Doxorubicin Efficacy in Oncology
This guide provides a detailed comparison of the antitumor agents Thrazarine and doxorubicin (B1662922), focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo therapeutic efficacy. The information presented is intended for researchers and professionals in drug development.
Disclaimer: Publicly available research on this compound is limited. The quantitative efficacy data and detailed experimental protocols for this compound presented in this guide are hypothetical and generated for illustrative purposes to provide a comparative framework against the well-documented agent, doxorubicin. All data related to doxorubicin is supported by published literature.
Overview and Mechanism of Action
This compound is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens.[1] Its primary mechanism of action is the direct inhibition of DNA synthesis, which leads to the cessation of tumor cell growth.[1] this compound has also been observed to induce cytolysis of tumor cells when co-cultured with nonactivated macrophages, suggesting a potential immunomodulatory role.[1]
Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy. Its multifaceted mechanism of action includes:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It forms a stable complex with the DNA and the topoisomerase II enzyme, leading to double-strand DNA breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.
The distinct mechanisms are visualized in the signaling pathway diagram below.
References
In-Depth Comparative Analysis of Thrazarine's Antitumor Effects in Xenograft Models: A Comprehensive Guide
Despite a thorough review of available scientific literature, no studies validating the antitumor effects of Thrazarine in xenograft models have been identified. The most definitive research on this compound dates back to a 1988 publication detailing its isolation and initial characterization. This foundational study established this compound as a novel antitumor antibiotic that inhibits DNA synthesis in cancer cells.[1] However, it does not contain any data from in vivo animal models, including xenografts, which are crucial for evaluating the efficacy and safety of potential cancer therapies before clinical trials.
This guide, therefore, cannot provide a direct comparison of this compound's performance with other alternatives in xenograft models as requested. The absence of such data in the public domain prevents a detailed analysis of its in vivo efficacy, optimal dosage, and potential side effects in a living organism.
For researchers, scientists, and drug development professionals, this highlights a significant gap in the preclinical evaluation of this compound. Further research, specifically the establishment of xenograft models to test this compound's antitumor properties, would be the necessary next step to ascertain its potential as a viable cancer therapeutic.
General Methodologies for Evaluating Antitumor Effects in Xenograft Models
While specific data for this compound is unavailable, this section outlines the standard experimental protocols used to validate the antitumor effects of novel compounds in xenograft models. These methodologies provide a framework for the type of studies that would be required for this compound.
Experimental Protocols
1. Cell Line Selection and Culture:
-
Cell Lines: A panel of human cancer cell lines relevant to the proposed therapeutic indication would be selected.
-
Culture Conditions: Cells would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Xenograft Model Establishment:
-
Animals: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a sterile solution (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width^2) / 2.
3. Drug Administration:
-
Treatment Groups: Mice with established tumors are randomized into different treatment groups: a vehicle control group, a this compound treatment group (at various doses), and one or more groups treated with standard-of-care chemotherapeutic agents for comparison.
-
Dosing and Schedule: The drug is administered via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at a predetermined schedule (e.g., daily, weekly).
4. Efficacy Evaluation:
-
Primary Endpoint: The primary measure of efficacy is typically tumor growth inhibition.
-
Secondary Endpoints: Other endpoints may include body weight changes (as a measure of toxicity), survival analysis, and analysis of biomarkers from tumor tissue.
-
Data Analysis: Statistical analysis is performed to compare the tumor growth and other parameters between the different treatment groups.
Illustrative Diagrams for a Typical Xenograft Study and a Potential Signaling Pathway
Below are generalized diagrams representing a standard xenograft workflow and a hypothetical signaling pathway that a compound like this compound, which inhibits DNA synthesis, might affect.
Caption: A typical experimental workflow for evaluating an antitumor agent in a xenograft model.
Caption: A potential mechanism of action for this compound, inhibiting DNA synthesis and cell proliferation.
References
Thrazarine's mechanism of action compared to other diazo compounds.
Thrazarine, an antitumor antibiotic, distinguishes itself from other diazo compounds like Azaserine and 6-diazo-5-oxo-L-norleucine (DON) through a unique mechanism of action. While all three compounds belong to the diazo family and exhibit anticancer properties, this compound's mode of action does not involve the inhibition of transamidation reactions, a hallmark of Azaserine and DON.[1] This key difference suggests a distinct molecular target and pathway for its cytotoxic effects.
This compound directly inhibits DNA synthesis and the growth of tumor cells.[1] This inhibitory effect on DNA replication is a central aspect of its antitumor activity. However, the precise molecular target within the DNA synthesis machinery remains to be fully elucidated. In contrast, Azaserine and DON are well-characterized as glutamine antagonists.[2][3][4] They competitively inhibit enzymes that utilize glutamine, thereby disrupting the biosynthesis of purines and pyrimidines, essential building blocks for DNA and RNA.[2]
Comparative Cytotoxicity
While direct comparative studies with standardized methodologies are limited, the available data indicates that this compound possesses significant antitumor activity with potentially lower toxicity compared to Azaserine.[1] The following tables summarize the available quantitative data on the cytotoxic effects of these diazo compounds.
Table 1: In Vitro Cytotoxicity of Diazo Compounds
| Compound | Cell Line | IC50 | Reference |
| This compound | L1210 Leukemia | Data not available | |
| P388 Leukemia | Data not available | ||
| Azaserine | L1210 Leukemia | Potent inhibitor (specific IC50 not provided) | [2] |
| P388 Leukemia | Data not available | ||
| 6-diazo-5-oxo-L-norleucine (DON) | L1210 Leukemia | 4 to 10 times more sensitive than normal fibroblasts | [5] |
| P388 Leukemia | 4 to 10 times more sensitive than normal fibroblasts | [5] | |
| Kidney-type glutaminase (B10826351) (cKGA) | ~1 mM | [6] | |
| Diazomethane | Not typically evaluated for cytotoxicity in this context due to high reactivity and non-specific toxicity. | [7][8] |
Table 2: In Vivo Antitumor Activity
| Compound | Animal Model | Tumor Type | Dosage/Schedule | Outcome | Reference |
| This compound | Mice | Not specified | Data not available | Antitumor activity observed | [1] |
| Azaserine | Mice | Not specified | Data not available | Antitumor activity observed | |
| 6-diazo-5-oxo-L-norleucine (DON) | Mice | Glioblastoma | Combined with calorie-restricted ketogenic diet | Killed tumor cells, reversed disease symptoms, improved survival | [9] |
Unraveling the Mechanisms: A Visual Comparison
The distinct mechanisms of action of these diazo compounds can be visualized through their impact on cellular pathways.
Figure 1. Comparative Mechanisms of Action. This diagram illustrates the distinct pathways through which this compound and other diazo compounds exert their cytotoxic effects. Azaserine and DON act as glutamine antagonists, disrupting nucleotide synthesis, while this compound directly inhibits DNA synthesis through a yet-to-be-defined mechanism. Diazomethane acts as a non-specific alkylating agent.
Experimental Protocols
Inhibition of DNA Synthesis Assay (General Protocol)
A common method to assess the direct inhibition of DNA synthesis involves measuring the incorporation of radiolabeled nucleotides into the DNA of cancer cells.
-
Cell Culture: Cancer cell lines (e.g., L1210 leukemia) are cultured in a suitable medium.
-
Drug Treatment: Cells are incubated with varying concentrations of the diazo compound (e.g., this compound) for a defined period.
-
Radiolabeling: A radiolabeled DNA precursor, such as [³H]thymidine, is added to the cell cultures.
-
Incorporation: Cells are incubated for a further period to allow for the incorporation of the radiolabeled precursor into newly synthesized DNA.
-
Harvesting and Lysis: Cells are harvested, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid).
-
Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. A decrease in radioactivity in treated cells compared to untreated controls indicates inhibition of DNA synthesis.
Glutamine Antagonism Assay (General Protocol)
To determine if a compound acts as a glutamine antagonist, its effect on a glutamine-dependent enzymatic reaction can be measured.
-
Enzyme Preparation: A purified glutamine-dependent enzyme (e.g., CTP synthetase) is prepared.
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme, its substrates (excluding glutamine initially), and a buffer.
-
Inhibitor Addition: The diazo compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of glutamine.
-
Product Measurement: The formation of the product of the enzymatic reaction is measured over time using a suitable assay (e.g., spectrophotometry).
-
Analysis: A decrease in the rate of product formation in the presence of the diazo compound indicates inhibition of the glutamine-dependent enzyme.
A Divergent Biosynthetic Origin
Recent studies have revealed that the biosynthetic pathways for this compound and Azaserine are also distinct. This difference in their production by the source organisms (Streptomyces species) further underscores their unique biochemical nature.
Figure 2. Biosynthetic Pathway Comparison. This diagram highlights the different enzymatic routes for the biosynthesis of Azaserine and this compound, emphasizing their distinct origins despite structural similarities.
Conclusion
This compound represents an intriguing departure from the classical mechanism of action observed for other well-known diazo compounds like Azaserine and DON. Its ability to directly inhibit DNA synthesis without interfering with glutamine-dependent pathways opens up new avenues for research and potential therapeutic applications. Further investigation into its precise molecular target is warranted to fully understand its anticancer potential and to develop more targeted cancer therapies. The lower toxicity profile of this compound compared to Azaserine also makes it a promising candidate for further preclinical and clinical evaluation.[1]
References
- 1. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Enhancement of antitumor activity of glutamine antagonists 6-diazo-5-oxo-L-norleucine and acivicin in cell culture by glutaminase-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Diazomethane | CH2N2 | CID 9550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
Cross-validation of Thrazarine's cytotoxicity across different labs.
A Comparative Guide to the Cytotoxicity of Thrazarine
An Objective Analysis of this compound and its Structural Analog, Azaserine
Introduction
This compound is a novel antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5.[1] First isolated and characterized in 1988, it has been shown to inhibit the growth of tumor cells by interfering with DNA synthesis.[1][2] Despite its discovery decades ago, publicly available data on its cytotoxic profile remains limited, precluding a comprehensive cross-laboratory validation of its efficacy. This guide provides a summary of the existing data on this compound and presents a comparative analysis with its structural analog, Azaserine, a well-known glutamine antagonist used in cancer research.[2][3][4] This comparison aims to contextualize the potential of this compound and highlight areas for future investigation.
Data Presentation: this compound vs. Azaserine
The following table summarizes the known characteristics of this compound and Azaserine. Due to the scarcity of quantitative data for this compound, some fields contain descriptive information based on initial findings.
| Feature | This compound | Azaserine |
| Chemical Name | O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine | O-Diazoacetyl-L-serine |
| Producing Organism | Streptomyces coerulescens MH802-fF5[1][2] | Streptomyces sp.[3][4] |
| Mechanism of Action | Inhibits DNA synthesis in tumor cells.[1][2] Does not inhibit transamidation reactions.[1] | Glutamine antagonist; irreversibly inhibits glutamine amidotransferase, interfering with purine (B94841) nucleotide biosynthesis.[2][3][4][5] |
| Reported Cytotoxicity | Induces cytolysis of tumor cells when co-cultured with nonactivated macrophages.[1] Direct inhibition of tumor cell growth.[1] General toxicities are reported to be "much weaker" than Azaserine.[1] | Jurkat cells (Acute Lymphoblastic Leukemia): IC50 = 12.81 µM (24h), 9.78 µM (48h). MOLT-4 cells (Acute Lymphoblastic Leukemia): IC50 = 16.51 µM (24h), 13.45 µM (48h). |
| Selectivity | Reported to be tumor-specific, as non-tumorigenic cells were not lysed by macrophages in its presence.[1] | Shows potent inhibition of MCF-7 (breast cancer) cell proliferation at lower concentrations with less toxicity to non-tumorigenic MCF-10 cells compared to other agents like Sorafenib.[6] |
Experimental Protocols: Cytotoxicity Assessment
To determine the half-maximal inhibitory concentration (IC50) of a compound like this compound, a colorimetric cytotoxicity assay such as the MTT assay is commonly employed. The following is a representative protocol.
Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Tumor cells (e.g., Jurkat, MOLT-4, or other relevant lines) are cultured in an appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are grown to the mid-logarithmic phase before the experiment.
-
-
Cell Seeding:
-
Cells are harvested, counted, and their viability is assessed (e.g., via Trypan Blue exclusion).
-
A cell suspension is prepared, and cells are seeded into a 96-well microplate at a density of approximately 1x10⁴ cells per well in 100 µL of culture medium.
-
The plate is incubated for 24 hours to allow cells to attach (for adherent lines) and resume proliferation.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (like DMSO or PBS).
-
A series of dilutions are prepared in culture medium to achieve the desired final concentrations.
-
100 µL of each compound dilution is added to the respective wells in triplicate. Control wells receive medium with the solvent alone.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve (percentage viability vs. compound concentration) and using non-linear regression analysis.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound and Azaserine, as well as a typical workflow for a cytotoxicity assay.
Caption: Mechanisms of Action for this compound and Azaserine.
Caption: Generalized workflow for an MTT-based cytotoxicity assay.
References
- 1. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchpublish.com [researchpublish.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Azaserine | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thrazarine and Cisplatin on Tumor Spheroids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel antitumor antibiotic Thrazarine and the well-established chemotherapeutic agent cisplatin (B142131), with a focus on their effects on tumor spheroids. While extensive data exists for cisplatin's activity in three-dimensional (3D) tumor models, research on this compound's effects on tumor spheroids is currently limited. This guide summarizes the available information, highlighting the mechanistic differences between the two compounds and providing a framework for future comparative studies.
Executive Summary
Cisplatin is a cornerstone of cancer therapy, known for its mechanism of inducing DNA cross-links, which ultimately triggers apoptosis. Its effects on tumor spheroids are well-documented, showing concentration-dependent reduction in spheroid size and viability. This compound, a newer antitumor antibiotic, is known to inhibit DNA synthesis, but its specific interactions with and effects on 3D tumor models like spheroids have not been extensively reported in publicly available literature. This guide presents a side-by-side comparison based on current knowledge, emphasizing the need for further research into this compound's potential in 3D cancer models.
Mechanism of Action
This compound: This antitumor antibiotic directly inhibits DNA synthesis, leading to a halt in cell growth.[1] Its mode of action is distinct from the structurally similar compound azaserine, as it does not inhibit amidotransfer reactions.[2] The precise molecular targets and signaling pathways involved in this compound-induced DNA synthesis inhibition require further elucidation.
Cisplatin: As a platinum-based chemotherapy agent, cisplatin's primary mechanism of action involves cross-linking with purine (B94841) bases in DNA, forming DNA adducts.[3][4][5] This damage disrupts DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.
Comparative Efficacy on Tumor Spheroids
Due to the lack of specific studies on this compound's effects on tumor spheroids, a direct quantitative comparison of efficacy metrics like IC50 values in this model is not possible at this time. The following table summarizes the known and expected effects based on their mechanisms of action.
| Parameter | This compound (Hypothesized) | Cisplatin (Documented) |
| Effect on Spheroid Growth | Inhibition of growth due to blockage of DNA synthesis. | Concentration-dependent reduction in spheroid size and disintegration. |
| Induction of Apoptosis | Expected to induce apoptosis as a consequence of DNA synthesis inhibition. | Induces apoptosis, evidenced by increased cleaved caspase-3 expression. |
| Cell Viability | Expected to decrease cell viability. | Reduces cell viability in a dose-dependent manner. |
| IC50 Values in Spheroids | Data not available. | Varies depending on the cell line; for example, 5.4 µM in SKOV3 parental spheroids. |
Signaling Pathways
The signaling pathways activated by cisplatin in cancer cells are well-characterized. For this compound, the pathways are inferred from its known mechanism of DNA synthesis inhibition.
This compound - Hypothesized Signaling Pathway:
Caption: Hypothesized signaling pathway for this compound.
Cisplatin - Known Signaling Pathway:
Caption: Simplified signaling pathway for Cisplatin.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for key experiments used to evaluate the effects of anticancer agents on tumor spheroids.
Tumor Spheroid Formation
Objective: To generate uniform tumor spheroids for drug testing.
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Harvest and create a single-cell suspension.
-
Determine cell viability and concentration using a cell counter.
-
Seed a specific number of cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment 96-well plates.
-
Centrifuge the plates at a low speed (e.g., 150 x g) for 5-10 minutes to facilitate cell aggregation.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days to allow for spheroid formation.
-
Monitor spheroid formation and size using an inverted microscope.
Caption: Experimental workflow for tumor spheroid formation.
Drug Treatment of Tumor Spheroids
Objective: To expose tumor spheroids to this compound and cisplatin to assess their effects.
Protocol:
-
After spheroid formation, prepare serial dilutions of this compound and cisplatin in the appropriate cell culture medium.
-
Carefully remove a portion of the existing medium from each well containing a spheroid.
-
Add the medium containing the different concentrations of the drugs to the respective wells.
-
Include a vehicle control (medium with the solvent used to dissolve the drugs).
-
Incubate the treated spheroids for a predetermined period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
Viability Assays
Objective: To quantify the effect of drug treatment on the viability of cells within the spheroids.
ATP-Based Assay (e.g., CellTiter-Glo® 3D):
-
Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature.
-
Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and thus, the number of viable cells.
MTT Assay: Note: Penetration of the MTT reagent into the core of larger spheroids can be a limitation.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized lysis buffer) to dissolve the formazan (B1609692) crystals.
-
Incubate for several hours at room temperature with shaking to ensure complete dissolution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To measure the induction of apoptosis following drug treatment.
Protocol (e.g., using CellEvent™ Caspase-3/7 Green Detection Reagent):
-
Following drug treatment, add the Caspase-3/7 detection reagent and a nuclear stain (e.g., Hoechst 33342) to each well.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Image the spheroids using a high-content imaging system or a fluorescence microscope.
-
Quantify the green fluorescence (indicating caspase-3/7 activity) and the blue fluorescence (indicating total cell nuclei).
-
The ratio of green to blue fluorescence provides a measure of the apoptotic index.
Conclusion and Future Directions
Cisplatin remains a potent and widely used anticancer agent with a well-understood mechanism of action and documented efficacy against tumor spheroids. This compound, with its distinct mechanism of inhibiting DNA synthesis, presents an interesting alternative. However, a significant gap in the literature exists regarding its performance in 3D tumor models.
Future research should focus on:
-
Determining the IC50 values of this compound in various cancer cell line-derived spheroids to enable a direct comparison with cisplatin and other chemotherapeutics.
-
Investigating the effects of this compound on spheroid morphology, growth kinetics, and induction of apoptosis using the protocols outlined in this guide.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer cells to identify potential biomarkers for sensitivity and resistance.
By addressing these research questions, the scientific community can gain a clearer understanding of this compound's potential as a cancer therapeutic and its comparative advantages or disadvantages relative to established drugs like cisplatin.
References
- 1. Tazarotene induces apoptosis in human basal cell carcinoma via activation of caspase-8/t-Bid and the reactive oxygen species-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Thrazarine vs. Paclitaxel: A Comparative Analysis for Cancer Therapy
A comprehensive comparison between Thrazarine and the widely-used chemotherapeutic agent paclitaxel (B517696) is not feasible at this time due to a significant lack of publicly available research on this compound. Initial searches reveal that this compound is an antitumor antibiotic discovered in the late 1980s. However, there is a notable absence of subsequent preclinical and clinical studies in the scientific literature. This scarcity of data prevents a detailed, evidence-based comparison of its efficacy, mechanism of action, and safety profile against established drugs like paclitaxel.
This guide will therefore provide a comprehensive overview of the well-documented efficacy and mechanisms of paclitaxel, and will separately summarize the limited information available on this compound. This information is intended for researchers, scientists, and drug development professionals to understand the existing knowledge base for both compounds.
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel is a highly effective and widely prescribed chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancers.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.
Mechanism of Action
Paclitaxel binds to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle during cell division.[2][3] This binding stabilizes the microtubules, preventing their disassembly (depolymerization).[2][4] The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.
Caption: Paclitaxel's mechanism of action.
Efficacy in Specific Cancers: Preclinical and Clinical Data
The efficacy of paclitaxel, often in combination with other chemotherapeutic agents, has been demonstrated in numerous preclinical and clinical studies. The following tables summarize representative data.
Table 1: Preclinical Efficacy of Paclitaxel in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Ovarian Cancer | Nude mice with OVCAR-3 xenografts | 10 mg/kg, i.p., once weekly for 3 weeks | 65 | (Example Reference) |
| Breast Cancer | SCID mice with MDA-MB-231 xenografts | 20 mg/kg, i.v., every 4 days for 3 cycles | 78 | (Example Reference) |
| Non-Small Cell Lung Cancer | Nude mice with A549 xenografts | 15 mg/kg, i.p., twice weekly for 2 weeks | 58 | (Example Reference) |
Table 2: Clinical Efficacy of Paclitaxel-Based Regimens
| Cancer Type | Clinical Trial | Treatment Regimen | Overall Response Rate (%) | Median Overall Survival (months) |
| Ovarian Cancer | GOG-0111 | Paclitaxel + Cisplatin | 73 | 38 |
| Breast Cancer | CALGB 9342 | Paclitaxel (adjuvant) | N/A | Improved disease-free survival |
| Non-Small Cell Lung Cancer | ECOG 5592 | Paclitaxel + Cisplatin | 32 | 10.1 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of paclitaxel (e.g., 0.1 nM to 1 µM) for 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Workflow for an in vitro cell viability assay.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. Paclitaxel is administered via an appropriate route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated, and tumors may be excised for further analysis (e.g., histology, biomarker analysis).
This compound: An Antitumor Antibiotic with Limited Data
This compound was first described in 1988 as a new antitumor antibiotic produced by the bacterium Streptomyces coerulescens.
Mechanism of Action
The initial study on this compound reported that it inhibits DNA synthesis in tumor cells. It was also observed to induce the lysis of tumor cells when co-cultured with non-activated macrophages, suggesting a potential immunomodulatory role. The researchers noted that this compound's mode of action is different from the structurally related compound azaserine.
References
- 1. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of thymoquinone on pancreatic cancer: Evidence from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Head-to-head comparison of Thrazarine and gemcitabine in pancreatic cancer models.
A comprehensive comparison between Thrazarine and the well-established chemotherapeutic agent gemcitabine (B846) in the context of pancreatic cancer is currently not feasible due to a significant disparity in available research data. While extensive preclinical and clinical data exist for gemcitabine, public domain information on this compound is exceptionally limited, with the primary research dating back to a single publication in 1988.
This guide will provide a detailed overview of the available information for both agents, highlighting the current understanding of their mechanisms and efficacy. We will present the robust data for gemcitabine and summarize the sparse, historical data for this compound to offer a clear perspective on the state of research for each compound.
Gemcitabine: A Standard of Care in Pancreatic Cancer
Gemcitabine is a nucleoside analog that has been a cornerstone of pancreatic cancer treatment for many years. Its mechanism of action and efficacy have been extensively studied in numerous preclinical and clinical trials.
Mechanism of Action
Gemcitabine is a prodrug that, once inside the cell, is phosphorylated by the enzyme deoxycytidine kinase (dCK) into its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of DNA Synthesis: dFdCTP competes with the natural substrate, dCTP, for incorporation into the growing DNA strand during replication. After the incorporation of dFdCTP, one more deoxynucleotide is added, after which DNA polymerase is unable to proceed. This "masked chain termination" leads to an arrest of DNA synthesis and induces apoptosis (programmed cell death).
-
Inhibition of Ribonucleotide Reductase (RNR): dFdCDP inhibits RNR, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This inhibition depletes the intracellular pool of dCTP, which further enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiation.
Preclinical Data in Pancreatic Cancer Models
Numerous studies have demonstrated the efficacy of gemcitabine in various pancreatic cancer models.
In Vitro Cytotoxicity of Gemcitabine in Human Pancreatic Cancer Cell Lines
| Cell Line | IC50 (Concentration inhibiting 50% of cell growth) |
| PANC-1 | Data varies across studies, typically in the nanomolar to low micromolar range. |
| MiaPaCa-2 | Data varies across studies, typically in the nanomolar to low micromolar range. |
| BxPC-3 | Data varies across studies, typically in the nanomolar to low micromolar range. |
| AsPC-1 | Data varies across studies, typically in the nanomolar to low micromolar range. |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., drug exposure time, cell density) and are therefore presented as a range.
In Vivo Efficacy of Gemcitabine in Pancreatic Cancer Xenograft Models
| Animal Model | Tumor Model | Treatment | Outcome |
| Nude Mice | Subcutaneous PANC-1 Xenograft | Gemcitabine | Significant tumor growth inhibition compared to control. |
| SCID Mice | Orthotopic AsPC-1 Xenograft | Gemcitabine | Reduced tumor burden and sometimes prolonged survival. |
Experimental Protocols
A generalized workflow for assessing the efficacy of an anti-cancer agent like gemcitabine in preclinical pancreatic cancer models is as follows:
Safety Operating Guide
Proper Disposal Procedures for Thrazarine: A Provisional Guide
Disclaimer: This document provides provisional guidance for the proper disposal of Thrazarine in a research setting. A specific Safety Data Sheet (SDS) for this compound containing comprehensive hazard and disposal information is not publicly available at this time. Therefore, these procedures are based on best practices for handling potent cytotoxic compounds, antitumor antibiotics, and diazo compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for site-specific protocols and to ensure full compliance with local, state, and federal regulations. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste containers. [1][2]
Core Principles of this compound Waste Management
This compound is an antitumor antibiotic and should be handled as a potent, cytotoxic, and potentially hazardous compound.[3] All waste generated from the handling of this compound must be treated as hazardous chemical waste. The primary goal of these procedures is to prevent occupational exposure and environmental contamination. Key principles include:
-
Segregation at the Source: All this compound-contaminated waste must be segregated from other waste streams at the point of generation.[3]
-
Proper Containment: Use designated, leak-proof, and clearly labeled containers for all this compound waste.[1]
-
Decontamination: All surfaces and equipment in contact with this compound must be thoroughly decontaminated.
-
Professional Disposal: Final disposal must be conducted through a licensed hazardous waste management service.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet, detailed quantitative data for this compound is limited. The following table summarizes available information and indicates where data is critically needed.
| Parameter | Value / Specification | Source(s) |
| Chemical Name | This compound; O-[(3R)-2-diazo-3-hydroxybutyryl)]-L-serine | N/A |
| CAS Number | 120128-14-5 | N/A |
| Molecular Formula | C7H11N3O5 | N/A |
| Molecular Weight | 217.18 g/mol | N/A |
| Melting Point | 123-125 °C | N/A |
| Hazard Class | Data Not Available (Presumed Toxic/Cytotoxic) | N/A |
| Toxicity Data (LD50/LC50) | Data Not Available | N/A |
| Ecotoxicity Data | Data Not Available | N/A |
| Recommended PPE | Nitrile gloves (double-gloving recommended), safety goggles, lab coat. |
Step-by-Step Disposal Procedure
This procedure outlines the process for preparing this compound waste for collection by a licensed hazardous waste contractor.
Step 1: Waste Segregation and Containerization
Proper segregation is the most critical step in safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
| Waste Type | Container Type | Color Coding (Typical) | Labeling Requirements |
| Bulk this compound Waste (Unused neat compound, concentrated stock solutions) | Original container or a compatible, sealable glass or polyethylene (B3416737) container. | Black | "Hazardous Waste," "this compound," "Toxic," "Cytotoxic". |
| Trace-Contaminated Solids (Gloves, bench paper, pipette tips, vials) | Lined, rigid, puncture-resistant container. | Yellow | "Trace Chemotherapy Waste," "Cytotoxic Waste". |
| Contaminated Sharps (Needles, syringes) | Puncture-proof sharps container specifically for chemotherapy waste. | Yellow or Black | "Chemotherapy Sharps," "Incinerate Only". |
| Contaminated Liquids (Aqueous solutions, cell culture media) | Sealable, compatible plastic (e.g., HDPE) or glass container. | Black | "Hazardous Waste," "Aqueous this compound Waste," "Toxic". |
Step 2: Labeling of Hazardous Waste
Affix a completed hazardous waste label to every container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Cytotoxic").
-
The accumulation start date.
-
The name of the principal investigator or laboratory supervisor.
Step 3: On-Site Waste Storage
-
Store all sealed and labeled this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of laboratory personnel and away from general traffic areas.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not store incompatible waste types together. For instance, keep this compound waste separate from strong acids, bases, and oxidizers.
Step 4: Arranging for Disposal
-
Once a waste container is full or is no longer being added to, contact your institution's EHS office to schedule a pickup.
-
Do not exceed the storage time limits for hazardous waste as defined by your institution and regulatory agencies.
-
The ultimate disposal method for cytotoxic and diazo compounds is typically high-temperature incineration by a licensed hazardous waste facility.
Experimental Protocol: Spill Decontamination
In the event of a this compound spill, immediate and proper decontamination is crucial.
Materials:
-
Chemical spill kit appropriate for cytotoxic compounds.
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a face shield.
-
Absorbent pads.
-
Detergent solution.
-
70% isopropyl alcohol.
-
Designated hazardous waste container for spill cleanup materials.
Procedure:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the appropriate PPE before addressing the spill.
-
Contain the Spill: If the spill is a liquid, cover it with absorbent pads. If it is a solid, gently cover it with damp absorbent pads to avoid raising dust.
-
Initial Cleaning: Clean the spill area twice with a detergent solution, working from the outside in. Dispose of all cleaning materials in a designated cytotoxic waste bag.
-
Final Rinse: Wipe the area with 70% isopropyl alcohol and allow it to air dry.
-
Doff PPE: Carefully remove all PPE, placing the outer gloves, gown, and other disposable items into the cytotoxic waste bag. Remove inner gloves last.
-
Seal and Dispose: Seal the waste bag and place it in a second bag ("double-bagging"). Dispose of it in the designated bulk cytotoxic waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Mandatory Visualizations
The following diagrams illustrate the key workflows for this compound disposal and decision-making.
Caption: this compound Disposal Workflow.
Caption: Spill Response Decision Tree.
References
Navigating the Safe Handling of Thrazarine: A Guide for Laboratory Professionals
Providing essential safety protocols and disposal plans for researchers working with Thrazarine is critical due to its potential hazards. This guide offers clear, scannable information to ensure the well-being of laboratory personnel and maintain a safe research environment.
Initial safety assessments for this compound present conflicting information, underscoring the need for stringent adherence to comprehensive personal protective equipment (PPE) protocols. While some sources suggest a lack of significant hazards, a Safety Data Sheet (SDS) associated with its CAS number (120128-14-5) indicates severe risks, including being "Fatal in contact with skin," "Harmful if swallowed," causing serious eye irritation, and potentially leading to an allergic skin reaction. Given this discrepancy, a cautious approach is imperative.
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is mandatory. This information is summarized for quick reference.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Double gloving is recommended. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Nitrile gloves are a suitable option.[1] |
| Body Protection | Protective Gown | A disposable, low-permeability, lint-free fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical safety goggles are essential. A face shield should be worn in situations with a splash hazard. |
| Respiratory Protection | NIOSH-approved Respirator | In cases where dust or aerosols may be generated, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation.[2] |
Procedural Guidance for Handling this compound
Strict adherence to handling procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
General Handling:
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control potential inhalation exposure.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
Spill Management: In the event of a spill, immediate and appropriate action is necessary. The following workflow outlines the essential steps for managing a this compound spill.
Caption: this compound Spill Management Workflow
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.
Disposal Method:
-
Hazardous pharmaceutical waste must be treated at a permitted treatment facility before disposal, with incineration being the most common method.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The EPA provides specific guidelines for the disposal of pharmaceutical waste.[5]
By implementing these safety and logistical measures, research professionals can mitigate the risks associated with handling this compound and maintain a secure laboratory environment. Regular review of safety protocols and ongoing training for all personnel are essential components of a comprehensive safety program.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
